Product packaging for Gadolinium nitride(Cat. No.:CAS No. 25764-15-2)

Gadolinium nitride

Cat. No.: B1584469
CAS No.: 25764-15-2
M. Wt: 171.3 g/mol
InChI Key: FLATXDRVRRDFBZ-UHFFFAOYSA-N
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Description

Gadolinium Nitride (GdN) is a binary inorganic compound supplied as a high-purity black powder with the chemical formula GdN . It crystallizes in a rock-salt (sodium chloride) structure . This compound is valued in research for its diverse and specialized properties. GdN is studied as a semiconductor material and for its ferromagnetic properties, making it a subject of interest in spintronics and magnetic material research . It also serves as a neutron poison in nuclear reactor applications due to gadolinium's high neutron cross-section . Furthermore, GdN is utilized as a component in neutron converters for radiation detectors and can act as a catalyst in various chemical reactions . Researchers employ this material as a precursor for the synthesis of other gadolinium compounds and in the manufacture of specialized nanoparticles . When handling, it is important to note that GdN is stable under recommended storage conditions but hydrolyzes in humid air, forming gadolinium(III) hydroxide and ammonia . It is insoluble in water but soluble in acids . This product is intended for laboratory and research purposes only. Specifications Include: • CAS Number: 25764-15-2 • Purity: 99.9% and 99.5% (REO) grades available • Appearance: Black Powder • Density: 9.100 g/cm³ • Molecular Weight: 171.26 g/mol • Packaging: Available in various research quantities, from 1 gram and up . Handling Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GdN B1584469 Gadolinium nitride CAS No. 25764-15-2

Properties

IUPAC Name

azanylidynegadolinium
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InChI

InChI=1S/Gd.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLATXDRVRRDFBZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Gd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

GdN
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DSSTOX Substance ID

DTXSID4067145
Record name Gadolinium nitride (GdN)
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Molecular Weight

171.3 g/mol
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Physical Description

Black powder with a slight odor like ammonia; [MSDSonline]
Record name Gadolinium nitride
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CAS No.

25764-15-2
Record name Gadolinium nitride (GdN)
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Record name Gadolinium nitride (GdN)
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Record name Gadolinium nitride (GdN)
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Synthesis and Growth Methodologies for Gadolinium Nitride Systems

Advanced Thin Film Deposition Techniques

The fabrication of high-quality gadolinium nitride thin films is essential for investigating their intrinsic properties and integrating them into electronic devices. Researchers have employed several physical and chemical vapor deposition techniques, each offering distinct advantages in controlling film characteristics such as crystal structure, texture, and purity. A major challenge in GdN film synthesis is its high propensity for oxidation, which often necessitates the use of protective capping layers or in-situ processing. researchgate.netacs.org

Molecular Beam Epitaxy (MBE) is a highly controlled deposition technique that allows for the growth of high-purity, single-crystal thin films in an ultra-high vacuum environment. For GdN, MBE has been successfully used to grow epitaxial films, where the crystal lattice of the film aligns with that of the substrate. aip.orgosti.gov

The process typically involves the co-evaporation of high-purity gadolinium metal from an effusion cell and a source of active nitrogen, often from a plasma source, onto a heated single-crystal substrate. mdpi.commdpi.com The choice of substrate is crucial; materials like Magnesium Oxide (MgO(100)), Aluminum Nitride (AlN) buffered Silicon (Si(111)), and Lanthanum Aluminate (LaAlO3) have been used. researchgate.netaip.orgmdpi.com The lattice mismatch between the GdN film and the substrate is a key parameter influencing crystalline quality. aip.org For instance, the lattice mismatch between GdN and MgO(100) is approximately +7.4%. aip.org

In-situ characterization techniques such as Reflection High-Energy Electron Diffraction (RHEED) are used to monitor the growth process in real-time, confirming epitaxial growth and surface structure. aip.orgmdpi.com Studies have shown that parameters like substrate temperature significantly affect the growth mode and crystalline quality of the GdN films. mdpi.com To prevent oxidation upon exposure to air, a protective capping layer, such as Gallium Nitride (GaN) or Aluminum Nitride (AlN), is often deposited on top of the GdN film without breaking vacuum. acs.orgresearchgate.netresearchgate.net

SubstrateGd SourceNitrogen SourceGrowth Temperature (°C)Resulting Film CharacteristicsReference
MgO(100)Effusion CellLow-energy Nitrogen IonsElevated TemperaturesCube-on-cube epitaxial growth aip.orgosti.gov
AlN(0001) on Si(111)Effusion CellRF Plasma Source470 - 850Epitaxial, twinned domains researchgate.net
AlN(0001)Effusion CellNot Specified80 - 400Transitions from wetting, nodular films to island-trench growth mdpi.com

Reactive sputtering is a versatile and scalable physical vapor deposition (PVD) technique used to synthesize compound thin films. vaccoat.com In this method, a metallic gadolinium target is sputtered in a vacuum chamber containing a mixture of an inert gas (like Argon) and a reactive gas (Nitrogen). kindle-tech.comdiva-portal.org Plasma is generated, and the inert gas ions are accelerated towards the Gd target, dislodging Gd atoms. agc-plasma.com These sputtered Gd atoms then travel towards the substrate and react with the nitrogen gas to form a GdN film. diva-portal.org

The properties of the deposited GdN film are highly dependent on process parameters such as the nitrogen partial pressure, sputtering power, and substrate temperature. google.com Reactive magnetron sputtering has been developed to prepare polycrystalline GdN thin films on substrates like MgO(100). google.com The use of such substrates can help reduce the grain boundary density by leveraging lattice correlations. google.com Similar to other methods, a protective layer, such as Aluminum Nitride (AlN), is often sputtered on top of the GdN to prevent oxidation. google.com This technique is considered advantageous for potential industrial production due to its scalability and the simplicity of target selection. google.com

TechniqueTargetReactive GasSubstrateKey Process ParametersReference
Reactive Magnetron SputteringGadolinium (Gd)Nitrogen (N₂)MgO(100)Substrate Temperature: 550°C, Sputtering Time: 30 mins google.com
General Reactive SputteringGadolinium (Gd)Nitrogen (N₂)Not SpecifiedControl of N₂ partial pressure and sputtering power is critical researchgate.netresearchgate.net

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor chemicals on a heated substrate surface to form a solid thin film. unl.edu For GdN synthesis, this has been achieved using different precursor strategies.

One approach involves reacting gadolinium chloride (GdCl₃) with ammonia (B1221849) (NH₃) at high temperatures. researchgate.net This method has been used to grow textured GdN thin films on substrates like Lanthanum Aluminate (LaAlO₃), resulting in a (100) planar orientation. researchgate.net Another advanced approach is the use of single-source precursors, where a single molecule contains both the gadolinium and nitrogen elements. nih.govacs.org For instance, the gadolinium tris-guanidinate complex [Gd{((i)PrN)₂CNMe₂}₃] was the first reported single-source precursor for the metal-organic chemical vapor deposition (MOCVD) of GdN thin films. nih.govacs.org More recently, homoleptic gadolinium tris-amidinate complexes have also been used, which can produce oriented GdN films on Si(100) substrates at 750°C under an ammonia atmosphere. acs.org

CVD offers advantages such as the potential for large-area deposition and conformal coverage. acs.org To improve crystallinity and prevent oxidation, an in-situ CVD process can be employed to grow an AlN buffer layer on the substrate before GdN deposition, and an AlN capping layer after. acs.org

Precursor(s)SubstrateDeposition Temperature (°C)Resulting Film CharacteristicsReference
Gadolinium Chloride (GdCl₃) and Ammonia (NH₃)LaAlO₃ (100)Not SpecifiedTextured (100) planar orientation researchgate.net
[Gd{((i)PrN)₂CNMe₂}₃] (single-source)Not SpecifiedNot SpecifiedFirst MOCVD growth of GdN nih.govacs.org
[Gd{(NEt)(NtBu)CMe}₃] (single-source)Si(100)750Oriented in (200) direction, columnar morphology acs.org
Gd precursor, Al precursor, Ammonia (NH₃)Silicon (Si)800 (for GdN), 400-500 (for AlN)Polycrystalline, enhanced crystallinity with AlN buffer layer acs.org

Thermal evaporation is a PVD method where a source material—in this case, gadolinium metal—is heated in a vacuum chamber until it evaporates. wgtn.ac.nzunitedlens.com The vapor then travels and condenses on a cooler substrate, forming a thin film. GdN films can be grown by thermally evaporating Gd metal in a low-pressure atmosphere of high-purity nitrogen gas. researchgate.netwgtn.ac.nz The process has been shown to be effective on substrates like silicon and quartz glass at room temperature. wgtn.ac.nz

To improve the properties of films grown by evaporation or other PVD techniques, Ion Beam Assisted Deposition (IBAD) can be employed. semicore.comkorvustech.com IBAD involves simultaneously bombarding the growing film with a low-energy ion beam, typically nitrogen ions for GdN synthesis. aip.orgkorvustech.com This ion bombardment adds energy to the atoms on the film's surface, which can enhance adatom mobility, increase film density, improve adhesion, and influence the microstructure. unitedlens.comsemicore.com For example, studies have shown that using a nitrogen ion source during the thermal evaporation of Gd leads to a significant difference in the resulting grain size of the GdN film compared to using neutral nitrogen gas alone. wgtn.ac.nz The combination of MBE with a low-energy ion beam (IBA-MBE) has been shown to produce epitaxial GdN films with a crystalline quality far higher than previously reported. aip.org

Bulk Crystal Growth Techniques for this compound

While thin film technologies are well-suited for many electronic applications, the availability of bulk single crystals is crucial for obtaining benchmark data on intrinsic material properties and for certain applications requiring larger volumes of the material. The growth of bulk GdN crystals is challenging due to its high melting point and reactivity.

The ammonothermal method is a solvothermal technique that uses supercritical ammonia as a solvent to synthesize and grow crystals, particularly nitrides. researchgate.netresearchgate.net It is analogous to the hydrothermal method used for growing oxide crystals like quartz. researchgate.net The process is carried out in a high-pressure autoclave at elevated temperatures (typically >400°C) and pressures (>2 kbar). google.comgoogle.com

This technique has been successfully developed for the large-scale manufacturing of high-quality Gallium Nitride (GaN) and Aluminum Nitride (AlN) bulk crystals. google.comgoogle.comscispace.com In the ammonothermal process for GaN, a mineralizer (e.g., alkali metal amides like KNH₂ or LiNH₂) is added to the supercritical ammonia to increase the solubility of the nutrient material (polycrystalline GaN). google.com A temperature gradient is established within the autoclave, leading to the dissolution of the nutrient in the hotter zone and its transport and recrystallization on seed crystals in the cooler zone. researchgate.net

While extensively studied for GaN, the application of the ammonothermal method to synthesize bulk GdN crystals is an area of active exploration. researchgate.net The principles that make it successful for GaN—namely, the ability to achieve high-quality crystals at temperatures well below the material's melting point—suggest its potential for GdN. researchgate.netscispace.com The successful adaptation of this technique would require identifying suitable mineralizers and process conditions (temperature, pressure) to effectively dissolve a gadolinium-containing source and transport it to facilitate the growth of bulk GdN crystals.

High-Pressure/High-Temperature Growth Regimes

The synthesis of high-quality, stoichiometric this compound (GdN) often necessitates the use of high-pressure and high-temperature (HP-HT) conditions. These methods are crucial for overcoming the thermodynamic barriers associated with the dissociation of molecular nitrogen and promoting the reaction between gadolinium and nitrogen. google.com High-pressure synthesis is a significant area in materials science, often leading to the formation of new materials with unique properties that cannot be achieved at ambient pressure. aip.orgmdpi.com

One established method for growing bulk GdN single crystals involves reacting nitrogen with liquid gallium that has been doped with gadolinium. This process is carried out at elevated temperatures of approximately 1500°C and high nitrogen pressures of about 1.5 GPa. worldscientific.com The high pressure is essential to increase the nitrogen concentration in the liquid metal, thereby facilitating the growth of GdN crystals. worldscientific.com

Another approach to synthesizing nitride materials under extreme conditions is the use of supercritical ammonia. For instance, the growth of Gallium Nitride (GaN) has been achieved using supercritical ammonia at 380°C and 270 MPa. google.com While this specific example pertains to GaN, the principle of using supercritical fluids to enhance reactivity and enable lower temperature synthesis routes could be applicable to GdN as well.

Furthermore, high-pressure techniques can be employed to induce solid-state phase transitions. Precursors with unusual stoichiometry can be transformed into new, dense polymorphs under high pressure. aip.org For instance, the synthesis of cubic Boron-Carbon-Nitrogen (B-C-N) compounds has been achieved by subjecting graphitic precursors to pressures above 18 GPa and temperatures exceeding 2200 K. aip.org This highlights the potential of HP-HT methods to create novel nitride-based materials.

The use of a piston-cylinder high-pressure apparatus is another example of HP-HT synthesis. In one instance, a reaction involving Dysprosium(III) oxide, Dysprosium(III) fluoride, and Arsenic sesquioxide in a sealed gold ampoule under 8.5 kbar and 500°C resulted in the formation of large, well-faceted single crystals. frontiersin.org This demonstrates the capability of such equipment to produce high-quality crystalline materials from constituent oxides and other precursors.

It is important to note that the quality and stoichiometry of GdN are critically important, as even small deviations can significantly alter its physical properties, including lattice constant, magnetic behavior, and electrical conductivity. scirp.org

Control of Microstructure and Morphology in GdN Materials

The microstructure and morphology of this compound (GdN) films are critical determinants of their physical properties and performance in potential applications. These characteristics are heavily influenced by the choice of substrate and the specific growth parameters employed during synthesis.

Substrate Engineering Effects on GdN Epitaxy

The selection of a suitable substrate is a fundamental aspect of achieving high-quality epitaxial GdN films. The substrate's crystal structure, lattice parameter, and chemical stability significantly impact the orientation, crystalline quality, and strain state of the grown GdN layer. ipme.ru

A variety of substrates have been investigated for the epitaxial growth of GdN. Magnesium oxide (MgO) with a (100) orientation is a commonly used substrate. GdN grows epitaxially on MgO(100) with a cube-on-cube relationship. aip.org Both GdN and MgO crystallize in the rock-salt (NaCl) structure, but there is a significant lattice mismatch of approximately 18.7%. appropedia.org Despite this mismatch, high-quality epitaxial films can be achieved, often with a {100} preferred orientation. aip.org

Silicon (Si) substrates, particularly Si(111), are also of interest due to their prevalence in the electronics industry. However, direct growth of GdN on Si can be problematic due to the formation of gadolinium silicide at the interface. aip.org To overcome this, buffer layers such as aluminum nitride (AlN) are employed. appropedia.orgresearchgate.net Epitaxial growth of (111)-oriented GdN films on Si(111) has been successfully demonstrated using a thick AlN buffer layer. appropedia.orgresearchgate.net

Yttria-stabilized zirconia (YSZ) is another substrate that has been used for growing epitaxial GdN films. researchgate.netaip.org On YSZ, the growth of GdN has been observed to proceed on top of a thin gadolinium oxide buffer layer that forms through a reaction between the deposited gadolinium and mobile oxygen from the substrate. researchgate.netaip.org

The choice of substrate also influences the growth mode and morphology of the film. For instance, the growth of gadolinium on AlN(0001) at different temperatures has been shown to transition from a wetting, nodular film to an island-trench growth mode as a mechanism to relieve in-plane lattice strain. mdpi.com The significant lattice mismatch between Gd and AlN (approximately 16.7%) drives these morphological changes. mdpi.com

The following table summarizes the effects of different substrates on GdN epitaxy:

SubstrateGdN OrientationKey Findings and ChallengesReference
MgO(100)(100) Cube-on-cubeHigh crystalline quality despite large lattice mismatch (~18.7%). Twinning can occur but may be mitigated by optimizing growth parameters. aip.org, appropedia.org
Si(111) with AlN buffer(111)AlN buffer layer is crucial to prevent silicide formation at the GdN/Si interface. Enables integration with silicon-based electronics. appropedia.org, researchgate.net
Yttria-stabilized zirconia (YSZ)(001)Epitaxial growth occurs on an in-situ formed gadolinium oxide buffer layer. researchgate.net, aip.org
AlN(0001)(111)Growth morphology is strongly dependent on temperature and strain, transitioning from wetting layers to island-trench structures. mdpi.com

Influence of Growth Parameters on Crystalline Quality of GdN

The crystalline quality of this compound (GdN) films is highly sensitive to the parameters used during the growth process. Optimization of these parameters is essential for achieving films with desired structural and physical properties. Key growth parameters include substrate temperature, nitrogen flux or pressure, and deposition rate.

Substrate Temperature: The substrate temperature during deposition plays a crucial role in determining the crystallinity and morphology of GdN films. For instance, in plasma-assisted pulsed laser deposition of GdN on yttria-stabilized zirconia, films grown at temperatures below 700°C were found to be polycrystalline, although strongly textured in the Current time information in Bangalore, IN. direction. researchgate.net In contrast, higher temperatures can promote epitaxial growth. However, there can be an optimal temperature range, as studies on the growth of Gd on AlN(0001) have shown that increasing the temperature from 80°C to 400°C leads to a transition in growth mode from wetting, nodular films to an island-trench structure to relieve strain. mdpi.com

Nitrogen Flux/Pressure: The ratio of nitrogen to gadolinium flux is a critical parameter for obtaining stoichiometric GdN. For the growth of epitaxial GdN on Si(111) with an AlN buffer, a N2:Gd flux ratio of at least 100 was required to achieve near-stoichiometric films when using unactivated N2 gas. appropedia.org It is expected that further optimization of the nitrogen ion to gadolinium atom flux ratio can lead to improved crystalline quality and potentially avoid issues like twinning. appropedia.org

Deposition Technique: The choice of deposition technique also influences the quality of the GdN films. Ion-beam-assisted molecular-beam epitaxy (IBA-MBE) has been shown to produce high-quality epitaxial GdN films on MgO(100). aip.org In this technique, the growing film is irradiated with low-energy nitrogen ions, which enhances the adatom mobility and stimulates the growth process. aip.org Pulsed laser deposition (PLD) has also been used to grow epitaxial GdN films, with growth parameters such as laser fluence and nitrogen pressure being optimized to obtain single-phase GdN. eventsair.com

The following table provides a summary of the influence of key growth parameters on the crystalline quality of GdN:

Growth ParameterEffect on Crystalline QualityExampleReference
Substrate TemperatureAffects crystallinity, growth mode, and strain relief mechanisms. An optimal temperature range often exists.GdN on YSZ grown below 700°C is polycrystalline, while higher temperatures can lead to epitaxy. Gd on AlN shows a transition from wetting to island growth with increasing temperature. mdpi.com, researchgate.net
Nitrogen to Gadolinium Flux RatioCrucial for achieving stoichiometry. Insufficient nitrogen can lead to Gd-rich films, while excessive nitrogen can also be detrimental.A N2:Gd flux ratio of at least 100 was necessary for near-stoichiometric GdN on Si/AlN using unactivated N2. appropedia.org
Deposition TechniqueThe energy and species of the depositing particles can significantly impact film quality.IBA-MBE uses low-energy nitrogen ions to enhance adatom mobility and improve crystallinity. aip.org

Integration Strategies of this compound with Other Nitride Systems

The integration of this compound (GdN) with other nitride semiconductors, particularly III-nitrides like gallium nitride (GaN) and aluminum nitride (AlN), is a promising avenue for developing novel electronic and spintronic devices. This integration can be achieved through the formation of heterostructures or by doping the III-nitride materials with gadolinium.

Heterostructure Formation with III-Nitride Semiconductors

The formation of heterostructures involving GdN and III-nitride semiconductors allows for the combination of the unique magnetic properties of GdN with the well-established semiconductor properties of materials like GaN and AlN. These heterostructures are typically grown using techniques such as molecular beam epitaxy (MBE).

One approach is the growth of GdN layers within a GaN matrix. For instance, GdN has been deposited in amounts ranging from 0.2 to 2.4 monolayers between 10 nm GaN spacers on a GaN buffer layer. aip.org For the epitaxial structure of the GaN matrix to remain single crystalline, the GdN layer must remain incomplete, allowing for the epitaxial lateral overgrowth of the surrounding GaN. aip.org Complete films of GdN on wurtzite III-nitrides can lead to a polycrystalline overlayer of GaN. aip.org

Another example is the growth of GdN on an AlN buffer layer on a silicon substrate. This creates a GdN/AlN/Si heterostructure, which is promising for spintronic applications. appropedia.orgresearchgate.net The AlN buffer layer is crucial for preventing the reaction between Gd and Si and for providing a suitable template for the epitaxial growth of GdN. appropedia.orgresearchgate.net

The growth of superlattices consisting of alternating layers of GdN and GaN has also been explored. GdN/GaN superlattices have been deposited onto GaN/Al2O3 templates, leading to the formation of GdN nanoislands. mdpi.com These structures are of interest for their potential magnetic properties. mdpi.com

Doping of Other Nitrides with Gadolinium

Doping of III-nitride semiconductors with gadolinium is another strategy to impart magnetic functionalities to these materials. This approach has been investigated for both GaN and AlN, with the goal of creating dilute magnetic semiconductors (DMS). purdue.edursc.org

Gadolinium can be incorporated into GaN and AlN during growth using techniques like MBE or MOCVD, or through post-growth methods such as ion implantation. ttu.edudtic.mil Studies have shown that Gd can be substitutionally incorporated into the Ga sites in the GaN lattice. researchgate.net

The doping of GaN with Gd has been reported to induce ferromagnetism, with some studies claiming Curie temperatures above room temperature. dtic.mildtic.mil The magnetic properties of Gd-doped GaN can be influenced by co-doping with other elements like silicon (Si) or magnesium (Mg), which can increase the saturation magnetization. dtic.mil

Similarly, Gd-doped AlN has also been shown to exhibit ferromagnetic behavior at room temperature. researchgate.net In addition to its magnetic properties, Gd-doped AlN is also of interest for its optical properties. Photoluminescence studies of Gd-implanted AlN have revealed sharp ultraviolet emission lines characteristic of the Gd3+ ion. ttu.edu This opens up the possibility of creating materials with combined magnetic and optical functionalities. ttu.edu

The following table summarizes the different strategies for integrating GdN with other nitride systems:

Integration StrategyMaterial System ExampleKey Features and Potential ApplicationsReference
Heterostructure FormationGdN/GaNCombines magnetic properties of GdN with semiconductor properties of GaN. Potential for spintronic devices. aip.org
Heterostructure FormationGdN/AlN/SiIntegration of a ferromagnetic semiconductor with silicon-based technology. appropedia.org, researchgate.net
DopingGaN:GdCreates a dilute magnetic semiconductor with potential for room temperature ferromagnetism. dtic.mil, dtic.mil
DopingAlN:GdShows both ferromagnetic and UV emission properties, suggesting potential for magneto-optical devices. ttu.edu

Theoretical and Computational Investigations of Gadolinium Nitride

Modeling of Magnetic Exchange Interactions in GdN

Understanding the ferromagnetism in GdN requires detailed modeling of the magnetic exchange interactions. wgtn.ac.nz Theoretical models often employ a Heisenberg Hamiltonian to describe the interactions between the local magnetic moments of the Gd 4f electrons. aps.org The exchange interaction parameters, typically for first (J₁) and second-nearest (J₂) neighbors, are derived from the total energy differences between ferromagnetic (FM) and various antiferromagnetic (AFM) configurations calculated using methods like LSDA+U. aps.org

These calculations reveal that the magnetic ordering in GdN arises not from direct interactions between the highly localized 4f moments, but indirectly through the small induced magnetic moments on the Gd 5d and Nitrogen 2p states. aps.org This indirect exchange mechanism is crucial for establishing the ferromagnetic ground state. The analysis shows that while the second-nearest neighbor interaction (J₂) is important for determining the Néel temperature in other Gd-pnictides that are antiferromagnetic, the combination of J₁ and J₂ is needed to describe the Curie-Weiss temperature. aps.org Despite these sophisticated models, a significant discrepancy often remains between the calculated Curie temperature (TC), with some theoretical predictions being as low as 11 K, and the experimental values of around 70 K. cambridge.orgwgtn.ac.nz This suggests that other factors, such as defects like nitrogen vacancies, may play a role in enhancing the magnetic interactions. cambridge.org

Ruderman-Kittel-Kasuya-Yosida (RKKY) Indirect Exchange Mechanisms in GdN

The magnetic properties of Gadolinium Nitride (GdN) are significantly influenced by the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, an indirect exchange mechanism mediated by conduction electrons. aps.orgsciencepg.comcambridge.org This interaction couples the localized magnetic moments of the Gadolinium (Gd) 4f electrons via the polarization of itinerant electrons in the conduction band. cambridge.org The nature of the RKKY coupling—whether it is ferromagnetic or antiferromagnetic—is highly dependent on the distance between the magnetic ions and, crucially, on the concentration of charge carriers. aps.org

In GdN, the RKKY interaction coexists and competes with other exchange mechanisms, such as superexchange. wgtn.ac.nz Theoretical models suggest that for low carrier concentrations, the RKKY interaction can provide an additional ferromagnetic exchange. cornell.edu However, as the carrier concentration increases, the interaction can become antiferromagnetic. cornell.edu This dependence on carrier density is a key factor in explaining the varied magnetic behaviors observed in GdN samples. For instance, stoichiometric single crystals of GdN with low intrinsic carrier concentrations are reported to be antiferromagnetic, whereas non-stoichiometric samples, which often contain nitrogen vacancies that donate electrons to the conduction band, typically exhibit ferromagnetism due to an enhanced ferromagnetic RKKY contribution. cornell.edu The relatively small lattice constant of GdN compared to other gadolinium pnictides (like GdP or GdAs) means that an electron's orbit encompasses more ion spins, making GdN particularly sensitive to the ferromagnetic component of the RKKY interaction. cornell.edu

Antiferromagnetic Superexchange Interaction Analysis in GdN Pnictides

Alongside the RKKY mechanism, superexchange interactions play a critical role in determining the magnetic ground state of GdN. Superexchange is an indirect exchange interaction mediated by the non-magnetic nitrogen anions that separate the magnetic Gd cations. Theoretical analyses identify at least two key superexchange pathways in GdN: a nearest-neighbor (NN) ferromagnetic superexchange (J1) and a next-nearest-neighbor (NNN) antiferromagnetic superexchange (J2). wgtn.ac.nzcornell.edu

In the broader family of rare-earth nitrides, the combination of these two superexchange mechanisms generally results in antiferromagnetism. cornell.edu In the case of Gd pnictides, a detailed analysis reveals a trend where the magnetic order shifts from ferromagnetic in GdN to antiferromagnetic in other pnictides like GdP, GdAs, and GdSb. wgtn.ac.nz This change is attributed to the increasing ionic radius of the pnictide anion, which alters the balance between the ferromagnetic RKKY interactions and the antiferromagnetic superexchange interactions. wgtn.ac.nz While both J1 and J2 are ferromagnetic in GdN, the antiferromagnetic superexchange becomes more dominant in pnictides with larger anions. wgtn.ac.nz

Heisenberg Model Applications for GdN Magnetic Configurations

The Heisenberg model is a fundamental theoretical tool used to phenomenologically describe the magnetic exchange interactions and predict the magnetic configurations in materials like GdN. wgtn.ac.nzresearchgate.net In computational studies, the total energies of various magnetic configurations (e.g., ferromagnetic and different antiferromagnetic arrangements like AFM-I, AFM-II, and AFM-III) are calculated from first principles using methods like density functional theory (DFT). wgtn.ac.nz These energies are then fitted to the classical Heisenberg Hamiltonian to deduce the exchange interaction parameters (J). wgtn.ac.nzwgtn.ac.nz

A common representation of the Heisenberg Hamiltonian for this purpose is:

where represents the exchange parameter between spins and at sites i and j.

For GdN, this approach has been used to determine the values for nearest-neighbor (J1) and next-nearest-neighbor (J2) exchange interactions. These parameters, once determined, serve as input for further simulations, such as Monte Carlo methods, to predict macroscopic magnetic properties like the Curie or Néel temperature. wgtn.ac.nz The Gd surface has been experimentally classified as an ordinary 3-D Heisenberg ferromagnet. researchgate.net

Table 1: Calculated Exchange Interaction Parameters for GdN. (Data sourced from first-principles calculations fitted to a Heisenberg model).
ParameterValue (meV)Interaction Type
J1 (Nearest-Neighbor)0.86Ferromagnetic
J2 (Next-Nearest-Neighbor)-0.03Antiferromagnetic

Simulations of GdN Phase Transitions under External Stimuli

Ab Initio Molecular Dynamics for Structural Transformation Pathways

Ab initio calculations, based on density functional theory (DFT), are employed to simulate the structural transformation pathways of this compound under external stimuli, particularly high pressure. rsc.orgaps.org These computational methods allow for the investigation of the stability of different crystal structures and the prediction of pressure-induced phase transitions by comparing the enthalpy of various structural phases as a function of pressure. rsc.org

For GdN, theoretical studies have explored three primary crystal structures: the ambient pressure rock salt (RS, B1) structure, a hypothetical zinc blende (ZB, B3) structure, and a high-pressure cesium chloride (CsCl, B2) structure. rsc.orgaps.org Calculations performed using both the local spin density approximation (LSDA) and the generalized gradient approximation (GGA) predict that GdN undergoes a structural phase transition from the rock salt (RS) structure to the cesium chloride (CsCl) structure at high pressures. rsc.orgaip.org Further investigations have identified other possible transitions, such as from the zinc blende to the rock salt structure. rsc.org The pressures at which these transitions are predicted to occur vary slightly depending on the computational approximation used.

Table 2: Predicted Pressure-Induced Structural Phase Transitions in GdN from Ab Initio Calculations.
TransitionPredicted Pressure (GGA) [GPa]Predicted Pressure (LSDA) [GPa]
Zinc Blende (ZB) → Rock Salt (RS)-9.4 rsc.org-12 rsc.org
Rock Salt (RS) → Cesium Chloride (CsCl)113 rsc.org30.4 aip.org
Zinc Blende (ZB) → Cesium Chloride (CsCl)23 rsc.orgaps.org23 rsc.org

Monte Carlo Simulations of Thermal and Pressure-Induced Transitions in GdN

Monte Carlo (MC) simulations are a powerful computational technique used to study the thermal and pressure-induced phase transitions in magnetic materials like GdN. By employing algorithms such as the Metropolis algorithm, MC simulations can model the thermodynamic behavior of a system of spins governed by a specific Hamiltonian, typically the Heisenberg model with pre-determined exchange parameters. wgtn.ac.nz

These simulations are instrumental in predicting the magnetic ordering temperature (Curie temperature, TC, for ferromagnets or Néel temperature, TN, for antiferromagnets). wgtn.ac.nz For GdN, MC simulations based on first-principles exchange parameters have successfully predicted transition temperatures that are in good agreement with experimental values. wgtn.ac.nz

Computational Studies of Defect Chemistry in this compound

Computational studies, primarily using first-principles density functional theory (DFT), are crucial for understanding the defect chemistry of this compound. These investigations focus on the formation, stability, and electronic consequences of native point defects, which significantly influence the material's properties. rsc.org

The most commonly studied and impactful native defect in GdN is the nitrogen vacancy (VN). cornell.edursc.org Theoretical calculations have shown that nitrogen vacancies have a very low formation energy, on the order of 0.5 eV, making them highly prevalent, especially in films grown at high temperatures. cornell.edu Each neutral nitrogen vacancy is a donor, releasing three electrons. rsc.org Computational models indicate that two of these electrons become trapped in localized defect levels within the band gap, while the third dopes the conduction band. wgtn.ac.nzrsc.org This n-type doping from VN is the primary reason that as-grown GdN often behaves as a degenerate semiconductor rather than an insulator and exhibits robust ferromagnetism driven by the RKKY interaction. rsc.org

First-principles studies using methods like the full-potential linearized muffin-tin orbital (LMTO) method with Hubbard U corrections (LSDA+U) have detailed the electronic structure of these vacancies. wgtn.ac.nzrsc.org They reveal that a neutral VN introduces two localized states in the gap (one for each spin) and has a net magnetic moment. wgtn.ac.nzrsc.org The presence of these vacancies can also enhance the exchange interactions between Gd atoms, leading to an increase in the Curie temperature. wgtn.ac.nz

Computational studies have also explored the effect of intentional doping on defect chemistry. For example, ab initio calculations on Mg-doped GdN show that the incorporation of Mg impurities, which act as acceptors, can increase the formation energy of nitrogen vacancies, thereby reducing their concentration. This demonstrates a pathway to controlling the native defect landscape and tuning the material's electronic and magnetic properties.

Advanced Spectroscopic and Microscopic Characterization Techniques for Gdn Research

Electron Microscopy and Diffraction Methodologies

Electron-based techniques are fundamental in materials science for providing high-resolution structural and morphological information.

Reflection High-Energy Electron Diffraction (RHEED) is an indispensable tool for the real-time, in-situ monitoring of thin film growth processes like molecular beam epitaxy (MBE). u-tokyo.ac.jp It operates by directing a high-energy electron beam at a grazing angle to the substrate surface, producing a diffraction pattern on a fluorescent screen that offers a wealth of information about the surface structure and morphology of the growing film. u-tokyo.ac.jp

In the context of GdN synthesis, RHEED is crucial for verifying epitaxial growth. aip.org For instance, during the deposition of GdN on a Magnesium Oxide (MgO) (100) substrate, the initial sharp diffraction spots of the substrate give way to a streaky square pattern characteristic of the GdN film. aip.org This transition indicates a cube-on-cube epitaxial relationship, where the GdN crystal lattice aligns with that of the substrate. aip.org The streaky nature of the RHEED patterns is indicative of a smooth, two-dimensional growth mode and long-range crystallographic ordering on the surface. aip.orgarxiv.org

RHEED can also reveal more complex growth phenomena. For example, when GdN is grown on Aluminum Nitride (AlN) (0001), the appearance of double spots in the RHEED pattern along certain azimuths is a clear indicator of the formation of twinned domains within the face-centered cubic (fcc) structure of GdN. researchgate.net Furthermore, by analyzing the spacing between the diffraction streaks, researchers can extract the in-plane surface lattice spacing as a function of film thickness, providing insights into strain relaxation during growth. aip.org The evolution of RHEED patterns, from spotty to streaky, can also signify changes in the growth mode, for example, from three-dimensional island growth to a layer-by-layer growth. wgtn.ac.nz

Table 1: RHEED Observations during GdN Growth

Substrate GdN Film Thickness RHEED Pattern Observation Interpretation
MgO (100) ~1.5 nm Vanishing of substrate pattern, appearance of streaky square pattern. aip.org Cube-on-cube epitaxial growth of GdN. aip.org
MgO (100) ~60 min growth Streaky lines with same orientation as substrate. aip.org Long-range crystallographic ordering on the surface. aip.org
AlN (0001) ~25 nm Presence of double spots along the [1-210] azimuth. researchgate.net Formation of twinned domains in the fcc structure of GdN. researchgate.net

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful ex-situ techniques used to characterize the surface topography and morphology of GdN films. mdpi.comwgtn.ac.nz SEM provides images of the surface by scanning it with a focused beam of electrons, yielding information on morphology and composition. e3s-conferences.orgstrath.ac.uk AFM, a scanning probe microscopy technique, generates a three-dimensional topographical image by scanning a sharp probe over the surface, allowing for quantitative measurements of surface roughness and feature dimensions with nanoscale resolution. azooptics.comtrigenotoul.comeag.comnanoandmore.com

Studies on GdN films grown on AlN have utilized SEM and AFM to reveal how film morphology changes with deposition temperature. mdpi.com For example, at lower temperatures (e.g., 80 °C), the films tend to be wetting and nodular, while at higher temperatures, a transition to an island-trench growth mode is observed as a mechanism to reduce in-plane lattice strain. mdpi.com AFM topography images provide detailed information on the modes of growth and nucleation, and can differentiate between crystalline and amorphous phases. azooptics.com This is crucial as the surface geometry has been shown to strongly influence the magnetic properties of rare earth metal films. mdpi.com

Table 2: AFM Specifications for Surface Topography Analysis

Parameter Capability Relevance to GdN Analysis
Vertical Resolution ~0.1 Å eag.com Enables precise measurement of atomic steps and surface roughness.
Lateral Resolution 2-150 nm eag.com Allows for imaging of individual grains, islands, and defects on the GdN surface.
Imaging Modes Contact, Tapping eag.comnanoandmore.com Tapping mode is often preferred for minimizing damage to the GdN surface during imaging. eag.com

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are paramount for detailed microstructural analysis of GdN films, providing direct imaging of the material's internal structure at the atomic level. e3s-conferences.orgresearchgate.netwikipedia.orguitm.edu.my In TEM, a beam of electrons is transmitted through an ultra-thin specimen, forming an image that reveals information about crystal structure, defects, and phase distribution. e3s-conferences.orgusm.my HR-TEM allows for the direct visualization of atomic columns in a crystal, making it invaluable for studying crystal structures, interfaces, and defects with atomic resolution. uitm.edu.mythermofisher.comazolifesciences.com

TEM analysis of GdN films grown by thermal evaporation has shown them to be nano-crystalline. researchgate.net The size of the crystallites was found to be influenced by the ionization state of the nitrogen atmosphere during growth. researchgate.net Electron diffraction studies combined with TEM can confirm that GdN is the only phase present. researchgate.net TEM has also been instrumental in identifying microstructural features such as cracks and voids, which can be sources of internal stress. researchgate.net

In more complex systems, such as Gd-doped Gallium Nitride (GaN:Gd), advanced TEM techniques are employed to identify the presence and structure of GdN nanoclusters embedded within the GaN matrix. tib.eu HR-TEM, in conjunction with image simulation, can help determine the atomic structure of these clusters, revealing their shape and interface with the host material. tib.eu For instance, TEM has been used to identify FCC-type γ-Gd phases coexisting with Gadolinium Oxide (Gd₂O₃) in titanium alloys, distinguished by their crystal structures through electron diffraction. nih.gov

XRD patterns of GdN films typically show characteristic peaks corresponding to its rock-salt crystal structure. researchgate.net For example, films grown on amorphous substrates often exhibit a strong preferential orientation along the (111) direction. researchgate.netresearchgate.net The full width at half-maximum (FWHM) of the XRD rocking curve is a key indicator of crystalline quality; a smaller FWHM value correlates with better crystallinity and larger crystallite size. researchgate.net

HR-XRD is particularly powerful for analyzing epitaxial GdN films. aip.org By performing high-resolution 2θ–θ scans, researchers can determine the out-of-plane lattice parameter. aip.org A comparison of this value with the bulk lattice parameter of GdN (approximately 4.974 Å to 4.999 nm) reveals the presence of strain in the film. aip.orgaip.org Furthermore, high-resolution reciprocal space mapping (HRRSM) is used to confirm the epitaxial relationship between the GdN film and the substrate and to analyze the strain state and degree of relaxation in different crystal growth directions. aip.org

Table 3: XRD Findings for GdN Films

Substrate/Growth Condition GdN Orientation Key Finding Technique
Fused Silica (varying N₂ pressure) (111) preferential researchgate.net Signature of a secondary GdN phase develops as N₂ pressure decreases. researchgate.net XRD
AlN (0001) (111) preferential researchgate.net Increasing film thickness improves crystal quality, correlated with decreased XRD FWHM. researchgate.net XRD
MgO (001) (001) or (111) Growth direction can be tuned by using a TiN buffer layer. aip.org HR-XRD, HRRSM

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique for investigating the crystalline structure and molecular orientation in thin films. tum.desgservice.com.twmdpi.com By using a grazing angle of incidence for the X-ray beam, the path length of the X-rays within the film is increased, enhancing the scattering signal from the film while minimizing background from the substrate. tum.desgservice.com.tw This makes GIWAXS particularly well-suited for the analysis of nano-structured and polycrystalline thin films like GdN. sgservice.com.twkuleuven.be

A single GIWAXS measurement, which captures a two-dimensional diffraction pattern, contains comprehensive information about the crystal structure and the orientation of crystalline domains relative to the substrate. tum.demdpi.com This allows for the identification of crystallographic phases and the determination of texture, such as whether crystallites are randomly oriented or have a preferred orientation (e.g., "face-on" or "edge-on"). tum.de While specific GIWAXS studies focusing solely on GdN are emerging, the technique has been extensively applied to other nitride thin films and functional materials, demonstrating its capability to unravel complex microstructures. mdpi.comkuleuven.benrel.gov For GdN research, GIWAXS can provide critical insights into how growth conditions affect the crystal orientation and packing, which in turn influences the material's electronic and magnetic properties.

Vibrational and Optical Spectroscopies

Vibrational and optical spectroscopies are non-destructive methods that probe the lattice dynamics (phonons) and crystalline quality of materials.

Raman Spectroscopy for Phonon Modes and Crystalline Defects in GdN

Raman spectroscopy is a powerful tool for investigating phonon modes and crystalline defects in materials. spectroscopyonline.com Gadolinium nitride crystallizes in a rock-salt structure, which, due to its inversion symmetry, should theoretically have no first-order Raman active modes. aps.orgresearchgate.net However, Raman spectra are consistently observed in GdN, a phenomenon attributed to the presence of defects and disorder which break the crystal symmetry and activate otherwise silent phonon modes. aps.orgresearchgate.net

The resulting spectra often resemble the phonon density of states. aps.orgresearchgate.net A prominent and frequently studied feature in the Raman spectrum of GdN is a peak corresponding to the longitudinal optical (LO) phonon. researchgate.netresearchgate.net It has been proposed that this LO peak arises not simply from defect-induced scattering, but from the Fröhlich interaction mechanism. aps.orgresearchgate.net Second-order features, such as the 2LO overtone, are also observed, which supports the Fröhlich interaction hypothesis. researchgate.netresearchgate.net The positions of these Raman peaks can be used to assess crystalline quality, as defects such as nitrogen vacancies can influence the lattice dynamics. researchgate.net

Table 3: Reported Raman Frequencies in this compound.
Phonon ModeApproximate Frequency (cm⁻¹)Proposed OriginReference
LO(Γ)~500 - 580Fröhlich interaction-induced scattering aps.orgresearchgate.net
LO(L)~450 - 500Disorder-induced scattering from zone-boundary phonons researchgate.net
2LO~1000 - 1100Second-order scattering of LO phonons researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding in GdN Systems

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify chemical bonds within a material. mdpi.com It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their natural vibrational modes. mdpi.com The resulting spectrum of absorption versus wavenumber provides a fingerprint of the material's chemical composition and bonding structure. mdpi.comfrontiersin.org

In the context of this compound systems, FTIR is employed to study the vibrational structures and confirm the presence of specific chemical bonds. capes.gov.brnih.gov For instance, in gadolinium-based mixed-metal nitride clusterfullerenes, FTIR spectroscopy, in conjunction with density functional theory (DFT) computations, helps to analyze the structures of the encaged GdₓSc₃₋ₓN clusters. nih.gov The technique can identify characteristic stretching and bending vibrations of specific functional groups, providing insights into the chemical environment of the gadolinium and nitrogen atoms. researchgate.net While direct analysis of the Gd-N bond can be challenging due to its low frequency, which may fall outside the typical mid-infrared range, FTIR is invaluable for detecting impurities and secondary phases, such as oxides or organic residues, which can significantly impact the material's properties. researchgate.netrsc.org

Magnetic and Transport Characterization Methods

The magnetic and electronic transport properties of GdN are intricately linked and are central to its potential applications in spintronics. A variety of specialized techniques are used to probe these characteristics.

Superconducting Quantum Interference Device (SQUID) Magnetometry for Macroscopic Magnetic Response of GdN

Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive method for measuring the macroscopic magnetic properties of materials. uni-goettingen.deuni-due.de It can detect extremely small magnetic moments, making it ideal for studying the magnetic response of GdN. uni-goettingen.deresearchgate.net SQUID measurements have been crucial in determining the magnetic ordering in GdN. core.ac.uk Stoichiometric single crystals of GdN have been shown to be antiferromagnetic in low magnetic fields, transitioning to a ferromagnetic state in larger fields. core.ac.uk

Research has demonstrated that the magnetic properties of GdN are highly sensitive to stoichiometry and defects. researchgate.netscirp.org For example, Gd-implanted GaN co-implanted with Si exhibited a significantly higher magnetic moment than GaN implanted only with Gd, highlighting the role of defects in enhancing saturation magnetization. researchgate.net SQUID magnetometry has also been used to investigate the magnetic behavior of GdN thin films and nanoparticles, revealing phenomena such as (super)paramagnetic-like behavior and ferromagnetism with Curie temperatures that can vary with preparation methods and stoichiometry. core.ac.ukresearchgate.netaps.org

Below is a table summarizing key findings from SQUID magnetometry studies on various GdN-related systems:

Sample TypeKey SQUID FindingReference
Stoichiometric GdN single crystalsAntiferromagnetic in low fields, ferromagnetic in high fields. core.ac.uk core.ac.uk
Gd- and Si-coimplanted GaN~400% higher magnetic moment than Gd-implanted GaN, indicating defect-induced ferromagnetism. researchgate.net researchgate.net
Gd-implanted zinc-blende GaN(Super)paramagnetic-like behavior with an ordering temperature around 60 K for high doses. researchgate.net researchgate.net
GdN thin films (AlN/GdN/AlN)Magnetization saturation of 4.5 to 5.5 µB/Gd³⁺ and a Curie temperature of ~30 K. aps.org aps.org
Gd:GaNIntegral SQUID measurements suggest ferromagnetic-like behavior with large effective moments. scispace.com scispace.com

Vibrating Sample Magnetometry (VSM) for Magnetic Hysteresis of GdN

Vibrating Sample Magnetometry (VSM) is another widely used technique for characterizing the magnetic properties of materials. analyzetest.com In a VSM, the sample is vibrated within a uniform magnetic field, inducing a voltage in a set of pickup coils that is proportional to the sample's magnetic moment. analyzetest.comweistron.com This allows for the measurement of magnetic hysteresis loops, which provide critical information about a material's coercivity, remanence, and saturation magnetization. analyzetest.commit.edu

VSM has been employed to study the magnetic behavior of GdN and related materials, particularly thin films. mdpi.comaip.org For instance, VSM measurements on multilayers of GdN/Fe revealed their artificial ferrimagnetic nature. aip.org Studies on gadolinium-containing films on aluminum nitride have used VSM to investigate room temperature magnetic properties, finding that thick films can exhibit superparamagnetic behavior. mdpi.com The technique is essential for understanding how factors like lattice strain and microstructure influence the magnetic characteristics of GdN-based systems. mdpi.com

The following table presents data obtained from VSM studies on GdN-related films:

SampleMeasurement TemperatureKey VSM FindingReference
GdN/Fe multilayerVariableArtificial ferrimagnetism; magnetic moments of GdN and Fe layers oppose each other in a weak field. aip.org aip.org
Gd-containing films on AlNRoom TemperatureThick films show superparamagnetic behavior; increasing GdN (111) peak position correlates with increased peak magnetization. mdpi.com mdpi.com

Near Zero-Field Magnetoresistance (NZFMR) for Electrically Active Defects in GdN Devices

Near Zero-Field Magnetoresistance (NZFMR) is a spectroscopic technique that probes electrically active defects in semiconductor devices by measuring changes in resistance at very low magnetic fields. uiowa.eduosti.gov The technique is based on spin-dependent transport processes, such as spin-dependent recombination or trap-assisted tunneling. osti.govosti.gov NZFMR is particularly advantageous for studying fully processed devices as it is a simpler measurement compared to conventional magnetic resonance techniques. osti.govarxiv.org

While direct NZFMR studies specifically on GdN are not widely reported, the technique has been successfully applied to GaN-based devices to identify electrically active defects like gallium vacancies. uiowa.edu Given that defects play a crucial role in the magnetic and transport properties of GdN, NZFMR holds significant potential for characterizing these defects in GdN-based devices. researchgate.netaip.org The magnetoresistance of epitaxial GdN films is dominated by the reduction of spin-disorder scattering in a magnetic field, a phenomenon that could be further investigated with NZFMR to understand the role of specific defects. aip.org The technique's sensitivity to hyperfine interactions could provide detailed information about the local environment of defects in GdN. researchgate.net

Electrically Detected Magnetic Resonance (EDMR) Techniques for Defect Analysis in GdN

Electrically Detected Magnetic Resonance (EDMR) is a highly sensitive technique for the characterization of electrically active defects in semiconductors. wikipedia.orgmdpi.com It combines electron spin resonance with electrical measurements, detecting the change in a device's current or voltage at the resonance condition of a paramagnetic defect. wikipedia.org This makes EDMR exclusively sensitive to defects that are directly involved in the electrical performance of the device. osti.gov

EDMR is a powerful tool for defect analysis in nitride semiconductors. aps.org In the context of GdN, where nitrogen vacancies and other point defects are known to significantly influence its properties, EDMR can provide crucial insights. researchgate.net Studies on related materials like GaN have utilized EDMR to investigate spin-dependent processes at interfaces and within the bulk material. researchgate.net For GdN-based spintronic devices, such as magnetic tunnel junctions, EDMR could be used to identify and characterize the defects that impact spin-dependent transport and device performance. aps.orgvuw.ac.nz The technique's ability to probe the spin states of defects makes it particularly relevant for understanding the origin of ferromagnetism and spin polarization in GdN. researchgate.netaps.org

Positron Annihilation Spectroscopy (PAS) for Vacancy-Type Defects in GdN

Positron Annihilation Spectroscopy (PAS) is a non-destructive probe highly sensitive to vacancy-type defects in materials. In PAS, positrons are implanted into a sample, where they can be trapped at open-volume defects such as vacancies and vacancy clusters. The annihilation of a positron with an electron releases gamma rays, and the characteristics of this radiation (lifetime of the positron, Doppler broadening of the annihilation line) provide information about the size, concentration, and chemical environment of the defects.

In the study of GdN, nitrogen vacancies (VN) are believed to be a prevalent and influential defect. These vacancies can act as donors, contributing to the carrier concentration and influencing the magnetic properties. While specific PAS studies on GdN are not extensively documented in the provided context, the technique is well-suited for investigating these crucial defects. By measuring the positron lifetime, one could distinguish between different types of vacancy defects (e.g., monovacancies, divacancies). Doppler broadening measurements could further provide information about the chemical elements surrounding the vacancy, helping to confirm the nature of VN and potentially identify more complex defect structures involving gadolinium vacancies (VGd) or impurity-vacancy complexes. Such studies would be invaluable in correlating the defect structure with the observed electronic and magnetic properties of GdN.

Electronic Structure Research in Gadolinium Nitride

Investigations into Half-Metallic Character and Spin Polarization in GdN

Gadolinium nitride has been predicted to exhibit half-metallic properties, meaning it behaves as a conductor for one spin direction (majority spin) and as a semiconductor or insulator for the opposite spin direction (minority spin). unl.edupreston.co.nzunl.edu This characteristic is highly desirable for spintronic applications as it could theoretically provide a source of fully spin-polarized current.

First-principles calculations have been instrumental in exploring the half-metallic nature of GdN. unl.edu These theoretical studies suggest that in its ferromagnetic state, GdN possesses a band structure with a significant gap at the Fermi level for the minority spin states, while the majority spin states show electron and hole pockets at the Fermi surface. unl.edu This predicted half-metallicity makes GdN a promising candidate for devices like spin filters. unl.eduharvard.eduaps.org

The degree of spin polarization in GdN is a key parameter for its use in spintronics. Experimental and theoretical investigations have reported a high degree of spin polarization in this material. harvard.eduaps.org The large magnetic moment of GdN contributes to this strong spin polarization. harvard.eduaps.org The exchange field from the Gd 4f electrons induces a magnetic polarization in the N 2p band states, as observed through magnetic circular dichroism studies. capes.gov.brresearchgate.net Recent studies on GdN thin films have shown that the spin-split magnitude of the optical band gap can be tuned by the film thickness, offering a pathway to engineer the spin-filtering properties of the material. harvard.eduaps.org

Studies of Electronic Band Gaps and Density of States in Bulk and Thin Film GdN

The electronic band gap and density of states (DOS) are fundamental properties that dictate the electronic and optical behavior of this compound. However, there has been considerable debate in the literature regarding the precise nature of its band gap, with predictions ranging from semimetallic to semiconducting. osti.gov This uncertainty is partly due to the challenges in synthesizing perfectly stoichiometric GdN, as nitrogen vacancies and oxygen impurities can significantly alter its electronic properties. preston.co.nzharvard.edu

Bulk GdN: Early ab initio calculations suggested that bulk GdN is a semiconductor with a band gap of around 1 eV. unl.edu More advanced theoretical methods, such as quasi-particle self-consistent GW (QSGW) approaches, have predicted a direct gap of approximately 0.46 eV for the majority spin and 1.48 eV for the minority spin in the ferromagnetic state. arxiv.org Density functional theory (DFT) calculations have also been employed, with some studies indicating a transition from a half-metallic to a semimetallic and then to a semiconducting state with increasing lattice constant. unl.edu

Thin Film GdN: For thin films, the electronic properties can differ from the bulk due to factors like quantum confinement and lattice strain. harvard.edu Experimental studies on GdN thin films have reported a range of optical band gaps, typically between 1.2 and 3 eV at room temperature. harvard.edu In the ferromagnetic state, a significant splitting of the band gap is observed. For instance, one study on AlN/GdN/AlN trilayers reported a band gap of 1.6 eV in the paramagnetic state, which splits into 0.8 eV for the majority spin and 1.2 eV for the minority spin in the ferromagnetic state. harvard.eduaps.org The thickness of the GdN film has been shown to influence this spin splitting. harvard.eduaps.org

The density of states (DOS) near the Fermi level is a crucial factor. Theoretical calculations for both bulk and thin film GdN (100) surfaces predict a low density of states at the Fermi level. unl.edu Preliminary photoemission and inverse-photoemission studies on highly textured GdN films have revealed features in the DOS and the positions of the 4f states. unl.edu However, discrepancies remain, such as an unexpected low DOS region or an apparent band gap of around 2-3 eV found in some photoemission studies, which requires further investigation. unl.edu

Table 1: Reported Band Gap Values for this compound

Magnetic StateBand Gap TypeValue (eV)Reference

Role of 4f Electron Correlation Effects on GdN Electronic Properties

The partially filled 4f orbitals of the gadolinium atom play a crucial role in determining the electronic and magnetic properties of GdN. unl.edu These 4f electrons are strongly localized and experience significant on-site Coulomb repulsion, leading to strong correlation effects that are not adequately described by standard density functional theory (DFT) approximations like the local density approximation (LDA) or generalized gradient approximation (GGA). osti.govarxiv.org

Neglecting these strong correlation effects can lead to incorrect predictions, such as an antiferromagnetic ground state for bulk Gd, whereas it is experimentally known to be ferromagnetic. researchgate.net To address this, more advanced theoretical approaches like LDA+U, where a Hubbard-like term (U) is added to account for the on-site Coulomb repulsion, are employed. unl.eduresearchgate.net The use of LDA+U has been shown to provide a more accurate description of the structural, electronic, and magnetic properties of both bulk Gd and GdN. unl.eduresearchgate.net

The strong correlation of the 4f electrons influences the states near the Fermi level. osti.gov The Hubbard-U term in calculations effectively splits the occupied and empty 4f-derived levels, moving them away from the Fermi level, which is a more realistic representation. osti.gov The s-f model has also been used to study the correlation and temperature effects on the electronic structure of bulk and thin film GdN, revealing that these correlation effects are temperature-dependent. unl.edu While these effects are present, they may not be strong enough to cause a correlation-induced splitting in the spectrum on their own. uni-bonn.de

Surface Electronic Structure Evolution in GdN Films

The surface electronic structure of this compound films is of great importance for their integration into electronic devices, as interfaces play a critical role in device performance. The surface properties can differ significantly from the bulk due to the termination of the crystal lattice and potential surface reconstructions.

Studies on the growth of GdN films have observed the evolution of surface reconstructions using techniques like reflection high-energy electron diffraction (RHEED). For instance, during the growth of a GdN layer, the surface reconstruction can change from a 1x2 to a 2x4 pattern and back to 1x2 as the layer thickness increases. aip.org

The formation of GdN by exposing a pure gadolinium surface to molecular nitrogen (N₂) has been investigated using in-situ x-ray photoelectron spectroscopy (XPS). aps.orgotago.ac.nz These studies show that the Gd surface can readily break the N₂ molecule at ambient temperatures. aps.orgotago.ac.nz However, this exposure may not lead to complete nitridation of the surface, resulting in the coexistence of both pure Gd and GdN phases, as confirmed by density of states calculations. aps.orgotago.ac.nz

Theoretical calculations using density functional theory (DFT) have been performed on GdN (100) slab models to predict the surface electronic structure. unl.edu These calculations, which have been compared with experimental spectroscopy data from high-quality aps.org-textured GdN thin films, show a small density of states at the Fermi level and an overlap of bands at the Γ point. unl.edu The calculations also predict that both bulk GdN and the GdN (100) surface are half-metallic. unl.edu

Influence of External Pressure on Electronic Band Structure of GdN

The application of external pressure is a powerful tool to tune the electronic and magnetic properties of materials without introducing chemical disorder. researchgate.net By modifying the lattice parameters, pressure alters the interatomic distances and, consequently, the interactions between atoms, which directly impacts the electronic band structure.

In the case of this compound, first-principles calculations have shown that its electronic and magnetic properties are highly dependent on the lattice constant. unl.edu Applying stress can significantly influence these properties. unl.edu Specifically, an increase in the unit cell volume, which can be induced by tensile strain, leads to a transformation in the electronic character of GdN. unl.edu The material can transition from a half-metallic state to a semimetallic state, and ultimately to a semiconducting state as the lattice expands. preston.co.nzunl.edu This suggests that tensile stress tends to make the system less metallic and decreases the density of states near the Fermi surface. unl.edu

Conversely, applying compressive strain, which is analogous to applying external pressure, would decrease the lattice constant. This would likely make the system more metallic. unl.edu The ability to tune the electronic properties, including the carrier concentration and mobility, through external pressure or strain opens up possibilities for controlling the material's behavior for specific applications. unl.edu For instance, by carefully controlling the indirect gap via external pressure, it might be possible to explore the ground state of the correlated electron-hole liquid and experimentally tune the semimetal-to-semiconductor phase transition. unl.edu

Magnetic Phenomena Research in Gadolinium Nitride

Origins and Mechanisms of Ferromagnetism in GdN Systems

The precise mechanism underpinning the ferromagnetic ordering in gadolinium nitride is a subject of ongoing investigation and debate. aps.orgaps.org While GdN is recognized as a strong ferromagnet, unlike most other gadolinium pnictides which are antiferromagnetic, the interactions driving this alignment are complex. iaea.orgcapes.gov.braip.org The ferromagnetic ground state is believed to arise from a delicate interplay of several exchange mechanisms, which are influenced by factors such as stoichiometry and carrier concentration. scirp.orgresearchgate.net

Exchange Interaction Analysis in GdN (f-d exchange, RKKY, superexchange)

Three primary exchange interactions are considered to be at play in determining the magnetic order of GdN:

f-d exchange: This interaction involves the coupling between the localized 4f electrons of the gadolinium ions, which carry the large magnetic moment (7 μB), and the itinerant 5d conduction band electrons. aps.org A fourth-order process involving both d-f mixing and d-f exchange has been proposed as a source of strong ferromagnetic interaction. aps.orgiaea.orgcapes.gov.brarxiv.org

Ruderman-Kittel-Kasuya-Yosida (RKKY) Interaction: This is an indirect exchange mechanism where the localized magnetic moments of the Gd ions are coupled via the conduction electrons. scirp.orgaps.org The nature of the RKKY interaction (ferromagnetic or antiferromagnetic) oscillates with the distance between the ions and depends critically on the carrier concentration. scirp.org In GdN, with its typical carrier concentrations, the RKKY interaction is believed to provide a significant ferromagnetic contribution. scirp.orgresearchgate.net Studies suggest that this carrier-mediated ferromagnetism is a dominant factor. aps.orgarxiv.org

Superexchange: This interaction is mediated by the non-magnetic nitrogen anions that lie between the Gd cations. It involves the N 2p orbitals and is generally proposed to be antiferromagnetic in nature for GdN. scirp.orgaps.orgresearchgate.net An alternative model suggests an antiferromagnetic interaction between Gd 5d and N 2p induced moments, which in turn aligns the nearest-neighbor Gd 4f moments ferromagnetically through the d-f exchange. aps.orgaps.orgarxiv.org

The prevailing view is that a competition exists between the antiferromagnetic superexchange and a ferromagnetic interaction, likely the RKKY mechanism. scirp.orgresearchgate.net For stoichiometric GdN with a minimal intrinsic carrier concentration, the material can exhibit antiferromagnetism, but it becomes ferromagnetic with the introduction of more charge carriers, for instance, through nitrogen vacancies. scirp.orgtib.eu

Role of Magnetic Polarons in GdN Magnetism

A significant development in understanding GdN's magnetism is the magnetic polaron model. aps.orgcolab.wsresearchgate.net This model helps to reconcile discrepancies between some theoretical predictions and the experimentally observed Curie temperatures. aps.orgcolab.ws Research indicates that magnetic polarons can form centered on nitrogen vacancies (VN). aps.orgresearchgate.net

Each nitrogen vacancy can trap electrons, creating a large local electron density. aps.org This localized cloud of electrons can then mediate a strong ferromagnetic exchange interaction between the neighboring Gd ions it encompasses, forming a "magnetic polaron." aps.org These polarons are believed to nucleate ferromagnetism at temperatures around 70 K, while a homogeneous ferromagnetic phase across the entire material may only establish at lower temperatures, such as below 50 K. aps.orgresearchgate.net This scenario highlights a strong interplay between charge transport and magnetism, particularly dependent on doping levels. aps.orgcolab.wswgtn.ac.nz

Investigations into Curie Temperature Modulation in GdN

The Curie temperature (Tc), which marks the transition from paramagnetic to ferromagnetic behavior, is not a fixed value for GdN and has been reported to vary significantly, from below 50 K to well above 100 K. researchgate.netwgtn.ac.nz This variability is primarily attributed to the modulation of the charge carrier concentration.

The concentration of charge carriers, which are typically electrons, is strongly influenced by the presence of nitrogen vacancies; N-deficient GdN tends to have a higher carrier density. researchgate.netresearchgate.net Research has shown a clear correlation between carrier density and the ferromagnetic ordering temperature.

Carrier-Mediated Enhancement: A higher concentration of carriers strengthens the carrier-mediated RKKY interaction, leading to a more robust ferromagnetic state and an enhanced Curie temperature. aps.orgresearchgate.netarxiv.org Studies on polycrystalline films have demonstrated that tuning the nitrogen content can shift the material from being almost insulating to semi-metallic, with a corresponding increase in Tc. researchgate.net

Nitrogen Vacancies: The presence of nitrogen vacancies is a key factor in increasing the Tc of GdN. researchgate.netresearchgate.net They not only increase the number of charge carriers but also serve as nucleation sites for magnetic polarons, which contribute to the onset of ferromagnetism at higher temperatures. aps.orgcolab.ws Films with higher nitrogen deficiency often exhibit higher Curie temperatures. researchgate.net

The table below, based on data from studies on the GdP-GdS system (which serves as an analog to understand carrier influence), illustrates the effect of carrier concentration on the paramagnetic Curie temperature (θp), a proxy for ferromagnetic exchange strength. scirp.org

Carrier Concentration (n/Gd)Paramagnetic Curie Temperature (θp) (K)
~0% (extrapolated)-15
6%20
15%45
20%40

Research on Magnetic Anisotropy in this compound

Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization. In GdN, the magnetocrystalline anisotropy energy (MAE) is known to be very small. aps.orgresearchgate.net

A key finding from first-principles calculations is that the magnetic anisotropy in GdN is not governed by the Gd 4f states, as is common in many other rare-earth materials. aps.orgresearchgate.net Since the Gd³⁺ ion has a half-filled 4f shell, its orbital angular momentum is zero (L=0), and thus the spin-orbit coupling within the 4f shell does not contribute to anisotropy. aps.orgresearchgate.net Instead, the MAE in GdN is tuned by the spin-orbit coupling of the Gd 5d states. aps.orgresearchgate.net This makes the origin of its magnetic anisotropy more akin to that of a 3d transition metal, like cobalt, than a typical rare-earth metal like terbium or dysprosium. aps.org Some experimental work on thin films has reported a weak easy axis of magnetization along the wgtn.ac.nz crystallographic direction. harvard.edu

Spin Splitting Phenomena in GdN Electronic Bands

A hallmark of ferromagnetic semiconductors is the spin splitting of their electronic bands. When GdN cools below its Curie temperature and enters the ferromagnetic state, the strong exchange interaction from the aligned 4f moments causes the conduction and valence bands to split into two distinct sets: one for majority-spin electrons and one for minority-spin electrons. preston.co.nzwgtn.ac.nzaip.org

This phenomenon has significant consequences for the material's optical and electronic properties. iphy.ac.cnaps.org

Band Gap Red-Shift: The spin splitting leads to a narrowing of the fundamental band gap. wgtn.ac.nzaip.org For instance, the optical band gap in the paramagnetic phase is measured to be around 1.3-1.6 eV. preston.co.nzaip.org In the ferromagnetic phase, this gap effectively splits, with the lowest energy transition (the majority-spin gap) being significantly smaller, on the order of 0.8-0.9 eV. preston.co.nzaps.org

Tunable Splitting: The magnitude of the spin splitting can be engineered. Research on AlN/GdN/AlN trilayer structures has shown that the spin-split magnitude increases as the GdN film becomes thinner. preston.co.nzaps.org This effect, an increase of about 60% as the film thickness decreases from 350 nm to 6 nm, points to quantum confinement or interface effects influencing the exchange interaction. preston.co.nzaps.org

The data below summarizes findings on the optical band gap and its spin splitting in GdN thin films of varying thicknesses. preston.co.nzaps.org

GdN Film Thickness (nm)PhaseMajority Spin Gap (E↑) (eV)Minority Spin Gap (E↓) (eV)Spin Splitting Magnitude (ΔE) (eV)
350Ferromagnetic~0.8~1.20.290
6Ferromagnetic~0.8~1.20.460
AnyParamagnetic1.60

Magnetotransport Properties Research in GdN Thin Films

The interplay between charge carriers and magnetic order in GdN gives rise to distinct magnetotransport properties, especially in thin films. researchgate.netarxiv.org A key characteristic is a transition in electrical conductivity behavior around the Curie temperature. Above Tc, GdN films often show thermally activated (semiconducting or insulating) conductivity. researchgate.netresearchgate.net As the material becomes ferromagnetic, there is evidence of a transition toward metallic behavior. researchgate.netresearchgate.net

This transition can be significantly influenced by an external magnetic field, leading to a giant negative magnetoresistance (GMR). researchgate.netresearchgate.net This effect, where the electrical resistance dramatically decreases in the presence of a magnetic field, is most pronounced near the Curie temperature. The applied field helps to align the magnetic moments, reducing spin-disorder scattering for the charge carriers and thus lowering the resistance.

Hall effect measurements on high-quality epitaxial GdN films have allowed for the separation of the ordinary and anomalous Hall contributions. arxiv.org This is significant as the anomalous Hall effect is sensitive to the material's magnetization and spin polarization of charge carriers, providing a powerful tool to probe the spin imbalance in the conduction channels. arxiv.org The insulating nature of some GdN films also makes them attractive for integration into heterostructures with other materials like topological insulators, where they can be used to magnetically influence surface states without shunting electrical current. aip.org

Defect Science and Engineering in Gadolinium Nitride

Identification and Characterization of Intrinsic Point Defects in GdN

Nitrogen vacancies (VN) are the most prevalent native point defects in gadolinium nitride, largely due to their low formation energy of approximately 0.5 eV. researchgate.netaip.org The concentration of these vacancies can be intentionally controlled during the growth process, for instance, by adjusting the N2 partial pressure or the substrate temperature during deposition. researchgate.net

Electronic Impact: Stoichiometric GdN is considered a semiconductor. researchgate.net However, the presence of nitrogen vacancies introduces n-type conductivity. aip.orgwgtn.ac.nz Each nitrogen vacancy is predicted to release three electrons. aip.orgresearchgate.net Theoretical studies suggest that two of these electrons become trapped in localized defect states within the band gap, while the third electron dopes the conduction band. researchgate.netresearchgate.netarxiv.orgarxiv.org This doping effect leads to a carrier concentration that can be as high as a few percent, often resulting in electron concentrations of the order of 1020 to 1021 cm-3 (B1577454) in as-grown films. aip.orgaip.org This high carrier concentration can make the material behave like a semimetal. aimspress.com The presence of these vacancy-induced charge carriers has been confirmed through Hall effect measurements. researchgate.net The vacancy states also give rise to persistent photoconductivity, acting as electron traps below the conduction band. aip.org

First-principles calculations have shown that a nitrogen vacancy in its neutral state introduces two localized defect levels within the band gap, one for each spin orientation. researchgate.netcambridge.org The singly positive charge state (VN+) is found to be the most stable state for Fermi levels within the band gap. researchgate.netcambridge.org

Magnetic Impact: Nitrogen vacancies also have a significant influence on the magnetic properties of GdN. A neutral nitrogen vacancy possesses a net magnetic moment of 1 µB. researchgate.netcambridge.org The presence of these vacancies can increase the average exchange interactions between the gadolinium atoms. researchgate.netcambridge.org This enhancement of the exchange interaction leads to an increase in the Curie temperature (TC), the temperature below which the material exhibits ferromagnetic ordering. researchgate.netcambridge.orgresearchgate.net While stoichiometric GdN has a reported TC of around 58 K, the presence of nitrogen vacancies can elevate it beyond 100 K and also enhance the material's coercivity. researchgate.netresearchgate.netresearchgate.net This increase in TC is attributed to the change in carrier concentration, which strengthens the ferromagnetic ordering. researchgate.net Some studies propose that the enhanced TC could be due to the formation of magnetic polarons centered on the nitrogen vacancies. aip.orgvuw.ac.nzwgtn.ac.nz

Interactive Data Table: Properties of Nitrogen Vacancies in GdN

Property Value/Description Source(s)
Formation Energy ~0.5 eV researchgate.netaip.org
Electronic Effect n-type doping aip.orgwgtn.ac.nz
Electrons Released per Vacancy 3 aip.orgresearchgate.net
Conduction Band Doping 1 electron per vacancy researchgate.netresearchgate.netarxiv.orgarxiv.org
Typical Carrier Concentration 1020 - 1021 cm-3 aip.orgaip.org
Magnetic Moment (Neutral State) 1 µB researchgate.netcambridge.org
Impact on Curie Temperature (TC) Increases TC researchgate.netcambridge.orgresearchgate.net

In the context of gadolinium-doped gallium nitride (GaN:Gd), gallium vacancies (VGa) are considered to play a crucial role in the observed magnetic properties, particularly the colossal magnetic moments reported in some studies. aip.orgnih.govaps.org It is proposed that the interaction between the 4f spins of Gd and holes introduced by gallium vacancies mediates the ferromagnetism. aip.org

First-principles calculations suggest that each gallium vacancy can induce a magnetic moment of approximately 2.2 to 3 µB. aip.orgiphy.ac.cnresearchgate.net The formation of defect complexes involving Gd atoms and Ga vacancies is found to be energetically favorable, suggesting that the presence of defects can facilitate the incorporation of Gd into the GaN lattice. aip.org The stability and magnetic moment of these complexes are highly dependent on their symmetry and the distribution of the vacancies. aip.orgiphy.ac.cn For instance, discretely distributed Ga vacancies tend to introduce a larger local magnetic moment. aip.org

Some theoretical models propose that the clustering of gallium vacancies is responsible for the high-temperature ferromagnetism and large magnetic moments observed in GaN:Gd. aps.orgresearchgate.net These clusters of vacancies can create localized regions with strong magnetic alignment. aps.org However, it is also noted that Ga vacancies are energetically costly to form in their neutral, magnetic state. aps.orgcore.ac.uk

The presence of Ga vacancies can also affect the lattice parameters of GaN:Gd, causing the lattice to shrink, in contrast to the expansion caused by the larger ionic radius of Gd replacing Ga. iphy.ac.cn

Defect Evolution during GdN Growth and Processing

The formation and evolution of defects in GdN are highly dependent on the growth and processing conditions. The concentration of nitrogen vacancies, being the most common defect, can be controlled by manipulating parameters during film deposition. researchgate.net

For instance, using molecular beam epitaxy (MBE), the substrate temperature (TS) is a critical factor. To suppress the formation of VN, growth temperatures below 800°C are typically employed. researchgate.netresearchgate.net Higher growth temperatures, while potentially improving crystallinity, can lead to a higher concentration of nitrogen vacancies. researchgate.netaip.org Similarly, a lower nitrogen partial pressure during reactive magnetron sputtering can increase the VN concentration. researchgate.net

Post-growth processing, such as annealing, can also influence the defect landscape. High-temperature annealing has been shown to be an effective method for introducing gallium vacancies in GaN films, which in turn affects their magnetic properties. researchgate.net Conversely, annealing can also reduce certain types of defects, potentially leading to a decrease in magnetic moments if those defects were the source of the magnetism. aps.org The implantation of ions, such as Gd and Si, is another method that introduces a high concentration of defects, including vacancies and interstitials, which have been shown to enhance the magnetic moment of GaN films. aip.org

The choice of substrate can also influence the defect structure and crystalline quality of the grown GdN films. badw.de The presence of strain, which can be induced by lattice mismatch with the substrate or by defects like nitrogen vacancies, can lead to the formation of secondary phases and affect the magnetic ordering. researchgate.net

Strategies for Defect Reduction and Control in GdN Materials

Controlling and reducing the concentration of defects is essential for tailoring the properties of GdN for specific applications. Several strategies have been explored to achieve this.

One primary method for controlling nitrogen vacancies is by carefully managing the growth parameters. As mentioned, growing GdN films at lower temperatures (below 800°C) and with a sufficient nitrogen-to-gadolinium flux ratio during MBE can minimize the formation of VN. researchgate.netresearchgate.netwgtn.ac.nz

Another effective strategy is co-doping with acceptor impurities. The intentional incorporation of magnesium (Mg) during the growth of GdN has been shown to be an effective method for reducing the residual n-type doping caused by nitrogen vacancies. aip.org The incorporation of Mg not only compensates for the electron donors but also leads to a significant decrease in the concentration of VN itself. aip.org This is supported by theoretical calculations which show that the formation energy of nitrogen vacancies increases in Mg-doped GdN. aip.org This technique has successfully reduced the electron concentration in epitaxial GdN films by several orders of magnitude, from over 1020 cm-3 down to 5 x 1015 cm-3. aip.org

Annealing processes can be optimized to either introduce or reduce specific defects. While high-temperature annealing can create Ga vacancies in GaN, researchgate.net carefully controlled annealing might help in reducing implantation-induced damage and certain point defects. aps.org

Influence of Defects on Electronic and Magnetic Properties of GdN

Defects, particularly nitrogen vacancies, are a dominant factor in determining the electronic and magnetic properties of GdN.

Electronic Properties: As established, nitrogen vacancies act as n-type dopants, increasing the carrier concentration and transforming the material from a semiconductor to a semimetal. aip.orgaimspress.com This high carrier concentration, typically on the order of 1020 cm-3 or higher, results in a relatively low electrical resistivity. aip.orgaip.org The mobility of the charge carriers can be quite high in well-ordered epitaxial films. arxiv.org The presence of VN creates localized impurity states below the conduction band, which can act as electron traps and are responsible for phenomena like persistent photoconductivity. aip.orgresearchgate.net By controlling the VN concentration, the transport properties of GdN films can be tuned from nearly insulating to semimetallic behavior. researchgate.net

Magnetic Properties: The influence of defects on magnetism is profound. Nitrogen vacancies, by increasing the carrier concentration, are believed to strengthen the ferromagnetic ordering in GdN, leading to a higher Curie temperature. researchgate.netresearchgate.netresearchgate.net This supports the idea of a carrier-mediated mechanism for ferromagnetism in this material. researchgate.net The presence of VN can also enhance the magnetic coercivity. researchgate.netresearchgate.net In some cases, a high concentration of nitrogen vacancies can lead to local lattice distortions and the emergence of a secondary, antiferromagnetic phase of GdN, coexisting with the ferromagnetic phase. researchgate.netbadw.de

Dopant Incorporation and its Role in GdN System Functionality

The intentional incorporation of dopants is a key strategy for modifying the functionality of GdN-based systems.

In GdN, n-type doping is often inherent due to the prevalence of nitrogen vacancies. wgtn.ac.nzaimspress.com Controlling this unintentional doping is a major focus. As discussed, acceptor doping with elements like magnesium (Mg) has proven effective in compensating for the n-type behavior caused by VN. aip.org The incorporation of Mg not only reduces the free electron concentration, leading to highly resistive films, but it also actively reduces the number of nitrogen vacancies. aip.orgwgtn.ac.nz This ability to tune the carrier concentration independently of the magnetic Gd ions is a significant advantage for spintronic applications. aip.org

First-principles calculations have been used to study the effects of doping GdN with various anions (substituting for nitrogen). psu.edursc.org Doping with elements like oxygen, carbon, fluorine, phosphorus, and sulfur is found to be energetically more favorable than with boron or arsenic. psu.edu This type of doping modifies the density of states near the Fermi level, which can decrease the spin polarization and slightly alter the magnetic moments on the Gd and N sites. psu.edursc.org

In the broader context of GaN, Gd itself acts as a dopant. The incorporation of Gd, especially through non-equilibrium processes like ion implantation, creates a variety of defects that are believed to be responsible for the emergent magnetic properties. aip.orgesrf.fr Co-doping, for instance by implanting both Gd and Si into GaN, has been shown to significantly enhance the magnetic moment compared to doping with Gd alone, further highlighting the crucial role of implantation-induced defects. aip.org

Phase Transformation Studies in Gadolinium Nitride

Pressure-Induced Structural Phase Transitions in Bulk GdN

The application of hydrostatic pressure is a powerful tool for investigating the stability of different crystal structures and inducing phase transitions. In gadolinium nitride, its response to pressure reveals a rich landscape of structural possibilities beyond its ambient rocksalt structure. Theoretical calculations have been instrumental in predicting these high-pressure phases.

The rocksalt (B1) structure is the ground state for GdN at ambient conditions. The zinc blende (ZB, or B3) structure is another common crystal arrangement for binary compounds. Theoretical studies using ab-initio calculations within the generalized gradient approximation (GGA) have explored the energetic relationship between these two phases. researchgate.netresearchgate.net These calculations predict a phase transition from the zinc blende to the rocksalt structure at a negative pressure of approximately -9.4 GPa. researchgate.net This indicates that the zinc blende structure is less dense than the rocksalt phase. Consequently, a transition from the rocksalt to the zinc blende structure is not expected under the application of positive hydrostatic pressure, but has been predicted to occur for an extended lattice parameter, which corresponds to negative pressure or tensile strain. researchgate.net

Beyond the zinc blende structure, the hexagonal wurtzite (B4) phase has also been considered as a potential high-pressure polymorph of GdN. Total energy calculations have revealed the possibility of a pressure-induced structural transition from the half-metallic rocksalt phase to a semiconducting wurtzite structure. researchgate.net This transformation is significant as it would also entail a change in the electronic properties of the material, from a half-metal to a semiconductor. researchgate.net In studies of Al1–xGdxN alloys, it has been shown that the wurtzite structure is the ground state for aluminum nitride (AlN), and the alloy maintains this structure up to a gadolinium concentration (x) of 0.82, after which the rocksalt structure becomes more stable. acs.orgchemrxiv.org

One of the most commonly predicted high-pressure phase transitions for materials with a rocksalt (NaCl-type, B1) structure is to the more densely packed cesium chloride (CsCl-type, B2) structure. cam.ac.ukvedantu.com This transition involves an increase in the coordination number from 6 to 8. Numerous theoretical studies have predicted this transition for GdN, although the calculated transition pressures vary depending on the computational methods employed.

Using the local spin density (LSDA) and generalized gradient (GGA) approximations, one study predicted the B1 to B2 transition to occur at a pressure of 113 GPa. researchgate.net

Another theoretical investigation, employing the tight-binding linear muffin-tin orbital (TB-LMTO) method, calculated a significantly lower transition pressure of 30.4 GPa. researchgate.net

Further calculations have also reported a transition from the zinc blende structure directly to the CsCl structure at a pressure of 23 GPa. researchgate.netresearchgate.net

These theoretical predictions highlight the expected structural evolution of GdN under extreme compression.

Table 1: Theoretical Predictions for Pressure-Induced Structural Transitions in GdN

Initial PhaseFinal PhasePredicted Transition Pressure (GPa)Computational Method/Reference
Zinc Blende (B3)Rocksalt (B1)-9.4Generalized Gradient Approximation (GGA) researchgate.net
Rocksalt (B1)Wurtzite (B4)Predicted under pressureFull-Potential Linear Augmented Plane Wave (FLAPW) researchgate.net
Rocksalt (B1)CsCl (B2)113Local Spin Density/Generalized Gradient Approximation (LSDA/GGA) researchgate.net
Rocksalt (B1)CsCl (B2)30.4Tight-Binding Linear Muffin Tin Orbital (TB-LMTO) researchgate.net

Theoretical and Experimental Mapping of GdN Phase Diagrams

Phase diagrams, which map the stable phases of a material as a function of variables like pressure and temperature, are essential for understanding material behavior. reading.ac.uknumberanalytics.com For GdN, both theoretical calculations and experimental investigations have been used to chart its structural stability.

Theoretical phase diagrams have been constructed based on total energy and enthalpy calculations for the rocksalt, CsCl, and zinc blende structures as a function of pressure. researchgate.netresearchgate.net These diagrams illustrate the relative stability of these phases and the pressures at which transitions are expected to occur, as detailed in the previous section.

Experimentally, high-pressure powder X-ray diffraction (PXRD) has been used to study the structural evolution of GdN up to 95.4 GPa. aip.org In these experiments, a phase transition from the ambient rocksalt (B1) structure to a different, distorted structure known as the B10 type was observed. aip.org This transition was clearly identified by the appearance of new diffraction peaks. aip.org The B10 phase is a distorted rocksalt structure and has also been observed in other lanthanide nitrides under pressure. aip.org Notably, this experimentally observed B1-to-B10 transition differs from the commonly predicted B1-to-B2 (CsCl) transition from theoretical studies. aip.org

Table 2: Experimental Phase Transition Data for GdN

Initial PhaseFinal PhaseObserved Transition Pressure (GPa)Experimental Method/Reference
Rocksalt (B1)B10Starts ~65 GPaPowder X-ray Diffraction (PXRD) using a diamond anvil cell aip.org

Mechanisms of Solid-State Phase Transitions in GdN

Solid-state phase transitions can be broadly classified based on the atomic rearrangements involved. cmu.edu Reconstructive transformations involve extensive breaking and remaking of chemical bonds, leading to a new crystal structure with a different topology, while displacive transformations involve more subtle, coordinated shifts of atoms. cmu.eduresearchgate.net

The pressure-induced transitions in GdN, such as the B1 to B2 or B1 to B10 transformations, are considered reconstructive. The transition from the NaCl to the CsCl structure, for example, requires a significant change in the atomic coordination and can be modeled as a deformation of the crystal lattice. nih.gov

The general mechanism for such first-order solid-state transitions is nucleation and growth. researchgate.netnih.gov The new, more stable phase nucleates at specific sites within the parent crystal, often at defects, and then grows outwards. sapub.org This process is responsible for phenomena such as hysteresis, where the transition pressure upon increasing pressure differs from that upon decreasing pressure. researchgate.netsapub.org The specific atomic pathways for the transitions in GdN involve cooperative motions of atoms to rearrange from one crystal lattice to another, driven by the reduction in Gibbs free energy under pressure. cmu.edu

Magnetic Phase Transitions and their Coupling with Structural Changes in GdN

This compound is a ferromagnetic material with a Curie temperature (T_C) reported to be in the range of 58-69 K. researchgate.net The magnetic properties of GdN are intrinsically linked to its electronic and crystal structure, and thus, structural phase transitions are expected to be coupled with changes in magnetism.

Theoretical studies show that pressure significantly impacts the magnetic moment of GdN. researchgate.net The transition from the ferromagnetic rocksalt phase to the high-pressure CsCl phase is predicted to be accompanied by a change in magnetic and electronic properties, with the CsCl phase being metallic. researchgate.netresearchgate.net Similarly, the predicted rocksalt-to-wurtzite transition would involve a change from a half-metallic to a semiconducting state, fundamentally altering its magnetic character. researchgate.net

Experimental studies on polycrystalline GdN films have demonstrated a strong link between structural defects and magnetic order. aps.orgresearchgate.net The presence of nitrogen vacancies can lead to the formation of a secondary, antiferromagnetic phase of GdN alongside the primary ferromagnetic phase. aps.orgresearchgate.net This coupling is also evident in the electronic behavior; a transition from a narrow-gap semiconducting state to a metallic state coincides with the onset of ferromagnetic ordering at the Curie temperature. aip.org This electronic transition can be shifted to higher temperatures by applying a magnetic field, indicating a strong interplay between the lattice, electronic, and magnetic degrees of freedom. aip.org Therefore, as pressure induces structural phase transitions in GdN, it simultaneously tunes the electronic band structure and the exchange interactions, leading to coupled structural and magnetic phase transformations. unl.edu

Advanced Research Applications and Device Concepts Leveraging Gadolinium Nitride

Spintronic Device Architectures and Concepts Utilizing GdN

Spintronics, or spin-based electronics, aims to utilize the intrinsic spin of electrons in addition to their charge, offering a potential pathway to more efficient and powerful devices. osc.edu GdN is a particularly compelling material for spintronics due to its predicted half-metallic nature, where one spin channel is metallic while the other is semiconducting, and a high degree of spin polarization. unl.eduharvard.eduunomaha.edu These characteristics are foundational for developing devices that can manipulate and control spin-polarized currents. aps.org

Spin-Dependent Transport Devices and Spin Filters

The most prominent application of GdN in spintronics is its use as a spin filter. unl.edumpg.de A spin filter selectively allows electrons of a specific spin orientation to pass through, generating a highly spin-polarized current. This capability is rooted in the spin-dependent band structure of GdN. unomaha.edu In its ferromagnetic state, the band gap of GdN splits, creating different energy gaps for majority and minority spin states. aps.orgharvard.edu This splitting allows for the selective transmission of electrons based on their spin, a critical function for injecting spin-polarized currents into various materials, including metals, superconductors, and other semiconductors. aps.orgarxiv.org

Research on polycrystalline GdN thin films has demonstrated this spin-splitting effect. In the paramagnetic phase, GdN exhibits a band gap of approximately 1.6 eV. harvard.eduresearchgate.net However, upon cooling into the ferromagnetic phase, this gap splits significantly. Furthermore, the magnitude of this spin splitting is tunable and depends on the film's thickness; as the film gets thinner, the spin-split magnitude increases. harvard.eduresearchgate.net This tunability offers a method for engineering GdN films tailored for specific spintronic device requirements. aps.orgarxiv.org Tunnel junctions that incorporate GdN as a ferromagnetic barrier have shown spin polarization efficiencies exceeding 90%. researchgate.net

Table 1: Thickness-Dependent Optical Band Gap Spin Splitting in Ferromagnetic GdN Thin Films

GdN Film Thickness (nm)Majority Spin State Band Gap (eV)Minority Spin State Band Gap (eV)Spin-Split Magnitude (E↑ - E↓) (eV)Reference
350~0.8~1.20.290 aps.orgharvard.edu
6~0.8~1.20.460 aps.orgharvard.edu

Magnetic Memories and Spin-Based Quantum Computing Elements

The unique magnetic properties of GdN, such as its large magnetic moment and ferromagnetic ordering, make it suitable for applications in magnetic memory technologies like tunneling magnetoresistance (TMR) and giant magnetoresistance (GMR) devices. unomaha.eduwgtn.ac.nz In these devices, information is stored based on the relative magnetic alignment of ferromagnetic layers separated by a non-magnetic spacer or tunnel barrier. A study on GdN/AlN/GdN magnetic tunnel junctions (MTJs) demonstrated a TMR of 135% at 5 K, highlighting its potential for non-volatile memory. wgtn.ac.nz

Beyond classical memory, GdN is being explored for its potential role in quantum computing. arxiv.orgresearchgate.net The electron spin state in GdN can serve as a quantum bit, or qubit, for encoding and processing quantum information. researchgate.net The Gd(III) ion itself, with its high spin (S = 7/2) and long coherence times in certain environments, is a candidate for creating high-dimensional quantum bits (qudits). chinesechemsoc.orgacs.org The ability to manipulate these spin states via external fields, coupled with GdN's semiconductor nature, opens pathways for integrating spin-based quantum elements into scalable solid-state devices. researchgate.netchinesechemsoc.org

Spin Insulatronics and Spin Injection Methodologies with GdN

Spin insulatronics is an emerging field focused on using magnetic insulators to transport spin information without the movement of charge carriers, which promises significantly lower energy dissipation. badw.dearxiv.org Ferromagnetic insulators like GdN are key materials for this field. badw.dearxiv.org They can be used to generate, detect, and control pure spin currents. badw.de

A primary challenge in spintronics is the efficient injection of spin-polarized current from a ferromagnetic material into a conventional semiconductor. iaea.org GdN's status as a ferromagnetic semiconductor offers a potential solution to the conductivity mismatch that often hinders spin injection efficiency. iaea.org Research has focused on designing and fabricating spin-injection devices that use GdN as ferromagnetic electrodes to inject spin into a non-magnetic conducting channel. iaea.orgwgtn.ac.nz Theoretical investigations of a p-n diode based entirely on GdN suggest that the ratio of spin currents through the device could be controlled by an applied voltage, offering a simple method for dynamic spin control. confer.co.nz The development of reliable spin injection from GdN into materials like copper and silicon is an active area of research. wgtn.ac.nz

Integration of GdN in Novel Semiconductor Heterojunctions

Creating heterojunctions by interfacing GdN with other semiconductors is a key strategy for building functional spintronic devices. ohiolink.edu Such structures combine the magnetic properties of GdN with the well-established electronic properties of conventional semiconductors like Gallium Nitride (GaN), Aluminum Gallium Nitride (AlGaN), and Silicon (Si). ohiolink.eduarxiv.org

Research into Gd-doped GaN/AlGaN heterojunctions has explored their utility as a magnetic semiconductor system. ohiolink.edu These structures are investigated for their potential in facilitating the controlled injection of magnetically polarized electrons into conventional semiconductor systems. ohiolink.edu Similarly, heterostructures of GdN with silicon are being studied. Researchers have used techniques like four-dimensional electron energy loss spectroscopy to understand the phonon behavior at the interface of nitride semiconductors (like AlN, a related nitride) and silicon, which is crucial for managing thermal properties in devices. powerwaywafer.com The ability to form high-quality, electrically active heterojunctions between dissimilar materials like GdN and Si, despite lattice mismatches, is critical for integrating spintronic functionality with standard silicon-based electronics. arxiv.org A theoretical study of a p-n diode based on GdN showed that such a homogenous junction could circumvent issues related to spin transport across dissimilar material interfaces. confer.co.nz

Research into Magnetocaloric Phenomena in GdN Systems

The magnetocaloric effect (MCE) is a phenomenon where certain materials undergo a temperature change when an external magnetic field is applied or removed. wikipedia.org This effect forms the basis for magnetic refrigeration, an alternative to traditional gas-compression cooling, particularly at cryogenic temperatures. wikipedia.org Materials with a large MCE are characterized by a significant change in magnetic entropy (ΔSm) upon magnetization. nih.gov

Gadolinium-based materials are exceptional candidates for MCE applications due to the large magnetic moment of the Gd³⁺ ion. nih.govmdpi.com While much of the research has focused on Gd alloys and oxides, the principles apply directly to GdN systems, which benefit from a high density of magnetic Gd³⁺ ions. Research on various gadolinium compounds, including oxides, phosphates, and metal-organic frameworks, consistently demonstrates large MCE values. For instance, some Gd-based frameworks exhibit magnetic entropy changes far exceeding those of many other materials, making them highly attractive for low-temperature refrigeration. mdpi.commdpi.com The strong correlation between magnetic ion density and MCE suggests that GdN, with its compact rock-salt structure, holds significant promise in this area.

Table 2: Magnetocaloric Effect in Selected Gadolinium-Based Compounds

CompoundMax. Magnetic Entropy Change (-ΔSm) (J kg-1 K-1)Temperature (K)Magnetic Field Change (T)Reference
Gd9 Cluster Complex40.6027 acs.org
Gd7(BO3)(PO4)2O635.2<27 mdpi.com
MOF-76(Gd)41-5 nih.gov
Gd5(C4O4)(HCOO)3(CO3)2(OH)6·2.5H2O59.827 mdpi.com
Gd2(OH)4SO457.627 mdpi.com

Potential for Hybrid Material Systems Incorporating GdN (e.g., Oxynitrides, Carbon Nitride Composites)

To further enhance and tailor the properties of GdN, researchers are exploring hybrid material systems. This involves creating composites like gadolinium oxynitrides or integrating GdN with other material platforms such as graphitic carbon nitride (g-C₃N₄).

Gadolinium oxynitrides, materials containing both oxygen and nitrogen, are being investigated. Studies involving the implantation of high doses of nitrogen into gadolinium oxide (Gd₂O₃) films have shown that the incorporation of nitrogen significantly alters the electronic band structure. tib.eu This suggests that forming gadolinium oxynitrides could be a viable route to tune the material's semiconducting and magnetic properties for specific applications.

Composites with carbon-based materials are also of great interest. ucl.ac.uk Graphitic carbon nitride, a 2D polymer, has been combined with gadolinium to create materials for applications like photocatalysis. jmst.orgresearchgate.net In one study, Gd-modified g-C₃N₄ was integrated with tungsten oxide to form an S-scheme heterojunction, which demonstrated effective charge carrier separation. jmst.org Another composite, combining g-C₃N₄ with gadolinium molybdate, created a heterogeneous interface with an enhanced active surface area for sensing applications. nih.gov These studies highlight a strategy wherein the properties of GdN or Gd-containing compounds can be synergistically combined with other functional materials to create novel hybrid systems with enhanced performance. researchgate.netnih.gov

Future Research Directions and Unresolved Challenges in Gadolinium Nitride Science

Exploration of Novel Growth Techniques for Stoichiometric and High-Quality GdN

A primary and persistent challenge in the study of GdN is the synthesis of high-quality, stoichiometric crystalline films and bulk crystals. unl.eduunl.edu The elucidation of its intrinsic electronic and magnetic properties has been significantly hindered by difficulties in sample preparation. unl.edu Future research must prioritize the development of innovative and refined growth techniques to overcome these limitations.

Current methods such as low-pressure chemical vapor deposition (LPCVD) and molecular beam epitaxy (MBE) have shown promise in producing textured or epitaxial films, but issues with nitrogen vacancies and surface oxidation persist. unl.eduosti.gov Key future research directions include:

Advanced Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Developing novel precursors and optimizing process parameters for CVD and ALD could offer more precise control over stoichiometry and film uniformity, even on complex substrates. A novel low-pressure CVD technique has been introduced for synthesizing highly polycrystalline qsrarematerials.com textured GdN films. unl.edu

High-Pressure Synthesis: As suggested by the challenges in growing other wide-bandgap materials like Gallium Nitride (GaN), exploring high-pressure solution growth methods could be a viable path for producing large, high-quality bulk GdN crystals. aps.org This could mitigate the high decomposition pressure of the nitride compound.

Substrate Engineering: The significant lattice mismatch between GdN and common substrates like silicon and sapphire introduces strain, which can alter its properties. mdpi.comwgtn.ac.nz Research into novel buffer layers and lattice-matched substrates is essential. Utilizing substrates like Aluminum Nitride (AlN) has shown a pathway for integrating GdN on silicon. wgtn.ac.nz

Facile Nitridation Techniques: Recent work has demonstrated the facile nitridation of gadolinium metal surfaces at ambient temperatures. berkeley.edu Further exploration of this low-energy pathway could lead to scalable and cost-effective synthesis methods for GdN surface layers and thin films. berkeley.edu

Overcoming these synthesis hurdles is a critical first step, as sample quality underpins all other areas of fundamental research and device development. unl.edu

Advanced Understanding of Spin-Phonon and Electron-Phonon Coupling in GdN

The interplay between the electronic, magnetic (spin), and vibrational (phonon) states in GdN is fundamental to its unique properties but remains insufficiently understood. Electron-phonon coupling (EPC) is a key factor in many material properties, and its accurate description is a goal for first-principles calculations. arxiv.orgcambridge.org

Future research should focus on:

High-Resolution Spectroscopic Studies: Employing advanced techniques like angle-resolved photoemission spectroscopy (ARPES) and inelastic neutron/X-ray scattering on high-quality samples can directly probe the electron and phonon band structures and their interactions.

Ultrafast Laser Spectroscopy: Time-resolved experiments can track the energy transfer dynamics between electrons, spins, and the lattice on femtosecond timescales, providing direct insight into coupling strengths.

Advanced Theoretical Modeling: While density functional theory (DFT) has been applied to GdN, more advanced computational methods are needed. rsc.org Approaches like the GW method or coupled-cluster calculations, which provide a more accurate description of electronic correlations, could offer deeper insights into electron-phonon interactions. arxiv.org Studies on similar systems like GaN/AlGaN heterostructures show that factors like strain can significantly regulate the degree of electron-phonon coupling, an avenue that needs exploration for GdN. sciepub.com

A thorough understanding of these coupling mechanisms is vital for applications in spintronics and thermoelectric devices, where managing energy dissipation and transfer between different subsystems is paramount.

Tailoring Quantum Phenomena in Nanostructured GdN Systems

As with many advanced materials, reducing the dimensions of GdN to the nanoscale is expected to reveal novel quantum phenomena. Research into nanostructured III-nitride materials, such as Gallium Nitride (GaN), has shown numerous advantages for nanodevices due to a higher surface-to-volume ratio compared to thin films. sciepub.commdpi.com Applying these concepts to GdN is a promising future direction.

Key areas for investigation include:

Quantum Confinement Effects: Synthesizing and characterizing GdN quantum dots and nanowires to study how quantum confinement alters the electronic band structure, magnetic ordering temperature, and optical properties.

Surface and Interface Effects: In nanostructures, surface states play a dominant role. Understanding and controlling the surface chemistry of GdN nanoparticles is crucial to prevent oxidation and passivate surface defects that can quench desired quantum effects.

GdN-based Heterostructures: Designing and fabricating heterostructures incorporating GdN nano-islands or layers within a wider bandgap semiconductor matrix, such as GaN, could lead to novel quantum devices. mdpi.com Epitaxial ferromagnetic nanoislands of cubic GdN have been successfully grown in hexagonal GaN. mdpi.com

The ability to manipulate quantum effects in nanostructured GdN could pave the way for next-generation quantum computing components and highly sensitive spin-based sensors.

Development of Predictive Models for GdN Material Behavior under Extreme Conditions

Predicting the behavior of materials under extreme conditions of pressure and temperature is a significant challenge and a frontier in materials science. For GdN, this is particularly relevant for understanding its phase stability and for discovering novel nitrogen-rich compounds with unique properties.

First-principles calculations and swarm-intelligence structure search methods have already been used to predict new Gd-N compounds at high pressures. wgtn.ac.nz This research has identified several stable and metastable phases with distinct configurations and magnetic properties. wgtn.ac.nz

Future work should aim to:

Refine Computational Models: Enhance the accuracy of theoretical models by incorporating more sophisticated treatments of electron correlation, which is significant for f-electron systems like GdN.

Experimental Verification: Synthesize the predicted high-pressure phases of gadolinium polynitrides using diamond anvil cells coupled with laser heating and characterize their properties in-situ to validate theoretical predictions.

Develop Multi-scale Models: Create models that bridge atomistic simulations with continuum mechanics to predict the macroscopic behavior of GdN-based materials and devices under extreme operational stresses, temperatures, and radiation environments.

The table below summarizes some of the predicted high-pressure phases of gadolinium nitride compounds, highlighting the potential for discovering new materials with tailored properties. wgtn.ac.nz

Predicted PhasePressure for Synthesis (GPa)Predicted Magnetic Property
P-1(I)-GdN₆61Ferromagnetic (FM)
C2mm-GdN₉77Ferromagnetic (FM)
P1-GdN₁₀72Antiferromagnetic (AFM)
R-3-GdN₈50Antiferromagnetic (AFM)
P-1(II)-GdN₆192Ferromagnetic (FM)

This table is based on data from first-principles evolutionary crystal structure searches. wgtn.ac.nz

Interdisciplinary Research Synergies for GdN Innovation

The full potential of this compound will be realized through collaborations across multiple scientific and engineering disciplines. The unique combination of semiconducting and ferromagnetic properties makes GdN a platform material for various applications, demanding a convergence of expertise. wgtn.ac.nz

Materials Science and Spintronics: Collaboration between materials scientists focused on synthesis and characterization, and physicists/engineers developing spintronic devices, is crucial. The development of a spin-injection device utilizing GdN is a prime example of this synergy. nih.gov

Condensed Matter Physics and Quantum Information: Theoretical physicists can guide experimental efforts by predicting novel quantum phenomena in GdN nanostructures, while experimentalists can provide feedback to refine theoretical models.

Chemistry and Biomedical Engineering: While distinct from bulk GdN, research into gadolinium-based nanoparticles for applications like MRI contrast agents highlights the broader potential of gadolinium compounds in medicine. researchgate.netnih.gov Knowledge from the synthesis of gadolinium oxide or gadolinium-doped carbon nitride nanoparticles could potentially inform new routes for creating biocompatible GdN-based nanosystems for therapeutic or diagnostic (theranostic) applications. rsc.orgresearchgate.net

Computational Science and Experimental Research: A tight feedback loop between computational modeling and experimental validation is essential. Predictive models can screen for promising new GdN-related compounds and guide synthesis efforts, while experimental results are needed to benchmark and improve the models. rsc.org

Fostering these interdisciplinary synergies will accelerate the pace of discovery and innovation, transforming this compound from a material of scientific curiosity into a cornerstone of future technologies.

Q & A

Q. What are the standard experimental protocols for synthesizing high-purity gadolinium nitride (GdN), and how can researchers ensure reproducibility?

  • Methodological Answer : GdN synthesis typically involves solid-state reactions under controlled atmospheres. For example, gadolinium metal can be reacted with nitrogen gas at high temperatures (e.g., 800–1000°C) in a tube furnace, with purity ensured by pre-treating reactants to remove oxides . Reproducibility requires meticulous documentation of parameters such as temperature ramping rates, gas flow rates, and reaction durations. Experimental sections in publications should follow guidelines for clarity, including material specifications (e.g., gadolinium purity, nitrogen source) and equipment calibration details to enable replication .

Q. Which characterization techniques are critical for verifying the crystal structure and stoichiometry of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for confirming the cubic NaCl-type structure of GdN, while energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS) validate stoichiometry and oxidation states . Researchers must report instrumental settings (e.g., scan rates, beam energies) and reference standards (e.g., silicon for XRD calibration) to minimize measurement uncertainties. Cross-referencing with neutron diffraction or Raman spectroscopy can resolve ambiguities in oxygen contamination analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic properties of this compound, such as discrepancies in Néel temperatures?

  • Methodological Answer : Contradictions often arise from variations in sample purity or measurement techniques. A systematic approach involves:
  • Controlled synthesis : Comparing GdN samples synthesized under identical conditions but with incremental oxygen exposure to isolate impurity effects.
  • Standardized magnetometry : Using superconducting quantum interference device (SQUID) magnetometry with consistent field-cooling protocols.
  • Data normalization : Reporting magnetic moments per formula unit to account for stoichiometric deviations.
    Transparent documentation of synthesis and measurement conditions is critical for cross-study validation .

Q. What computational strategies can complement experimental studies to elucidate this compound’s electronic structure and defect dynamics?

  • Methodological Answer : Density functional theory (DFT) simulations are widely used to model GdN’s band structure and predict effects of nitrogen vacancies or dopants. Researchers should:
  • Validate models : Compare calculated lattice parameters and magnetic moments with experimental XRD and magnetometry data.
  • Incorporate Hubbard U corrections : Address strong electron correlations in rare-earth nitrides.
  • Use hybrid functionals : Improve accuracy in predicting bandgaps (e.g., HSE06 for GdN’s ~0.9 eV gap).
    Collaborative frameworks integrating DFT with Monte Carlo simulations can further explore temperature-dependent magnetic ordering .

Q. How should researchers design experiments to investigate this compound’s thermal stability under extreme conditions relevant to spintronic applications?

  • Methodological Answer :
  • In situ techniques : Employ high-temperature XRD or thermogravimetric analysis (TGA) coupled with mass spectrometry to monitor phase transitions and nitrogen desorption up to 1200°C.
  • Stress testing : Deposit GdN thin films via pulsed laser deposition (PLD) and anneal them under varying nitrogen partial pressures to simulate operational stresses.
  • Data analysis : Quantify activation energies for degradation using Arrhenius plots, ensuring error margins account for instrumental drift and sample heterogeneity .

Methodological Best Practices

Q. What strategies ensure robust data interpretation when studying this compound’s optoelectronic properties?

  • Methodological Answer :
  • Baseline correction : For optical absorbance spectra, subtract substrate contributions (e.g., sapphire) using reference samples.
  • Ellipsometry calibration : Use multi-angle measurements to mitigate surface roughness effects in determining refractive indices.
  • Error propagation : Report uncertainties in carrier concentration calculations from Hall effect measurements, considering contact geometry and temperature fluctuations .

Q. How can researchers optimize literature reviews to identify gaps in this compound’s catalytic applications?

  • Methodological Answer :
  • Systematic searches : Use databases like SciFinder or Web of Science with keywords (e.g., “GdN catalysis,” “nitride surface reactivity”) filtered by publication type (e.g., peer-reviewed articles, patents excluded).
  • GRADE methodology : Assess evidence quality by evaluating study designs (e.g., preference for controlled DFT/experimental synergy over purely theoretical reports) .
  • Delphi consensus : Engage domain experts to prioritize understudied areas, such as GdN’s role in ammonia synthesis under low-temperature conditions .

Data Management and Reporting

Q. What guidelines should researchers follow when publishing conflicting results on this compound’s carrier mobility?

  • Methodological Answer :
  • Transparency : Disclose all measurement conditions (e.g., Hall bar geometry, temperature, doping levels) in supplementary materials.
  • Uncertainty quantification : Use error bars derived from repeated trials and instrument specifications (e.g., ±5% for four-point probe resistance).
  • Comparative tables : Summarize mobility values from prior studies alongside synthesis methods to highlight correlations between purity and performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.